MK-8033
Beschreibung
Eigenschaften
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
| Record name | MK-8033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-8033: A Technical Whitepaper on its Mechanism of Action as a Dual c-Met/Ron Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantais).[1][2] By preferentially binding to the activated conformation of these kinases, this compound effectively abrogates downstream signaling pathways implicated in tumor cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of its core signaling pathways and experimental workflows. Although showing a tolerable safety profile in a Phase I clinical trial, further clinical development of this compound was discontinued (B1498344) due to limited clinical activity.[3][4]
Core Mechanism of Action: Dual Inhibition of c-Met and Ron
This compound functions as an ATP-competitive inhibitor of both c-Met and Ron kinases.[2] The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers the recruitment of downstream signaling effectors, primarily activating the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell growth and survival. Dysregulation of the HGF/c-Met axis is a known driver in numerous malignancies.
This compound's inhibitory activity extends to Ron, another RTK with structural homology to c-Met. The Ron signaling pathway, activated by its ligand, macrophage-stimulating protein (MSP), also plays a role in tumorigenesis, particularly in promoting cell motility and invasion. The dual inhibitory nature of this compound provides a more comprehensive blockade of oncogenic signaling in tumors where both c-Met and Ron are active.
Signaling Pathway Inhibition
The binding of this compound to the ATP-binding pocket of activated c-Met and Ron prevents the phosphorylation of the kinase domain, thereby inhibiting the downstream signaling cascade. Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of c-Met, as well as the downstream effectors Akt and ERK in cancer cell lines.[2]
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase and Cellular Potency
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | c-Met (recombinant) | 1 nM | [1][2][3] |
| IC50 | Ron (recombinant) | 7 nM | [1][2] |
| Kd | Phosphorylated c-Met | 3.2 nM | [2][5] |
| Kd | Unphosphorylated c-Met | 10.4 nM | [2] |
| IC50 (c-Met Mutants) | N1100Y | 2.0 nM | [5] |
| Y1230C | 1.0 nM | [5] | |
| Y1230H | 0.6 nM | [5] | |
| Y1235D | 0.6 nM | [5] | |
| M1250T | 1.2 nM | [5] | |
| IC50 (c-Met Phosphorylation) | GTL-16 cells | 0.03 µM | [2] |
| IC50 (Cell Proliferation) | GTL-16 cells | 0.58 µM | [2] |
| Anti-proliferative Activity | Gastric & NSCLC cell lines | Sub-micromolar IC50 | [3] |
Table 2: In Vitro Kinase Selectivity
| Kinase | % Inhibition at 1 µM |
| c-Met | >90% |
| Ron (MST1R) | >90% |
| Fes | 60-70% |
| FGFR3 | 60-70% |
| Flt4 | 60-70% |
| Mer | 60-70% |
| Selectivity | >100-fold selective for c-Met/Ron vs. measured kinome (221 kinases) |
Data from a kinase panel screen by Millipore.[5]
Table 3: Preclinical Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Half-life (t1/2) | 0.8 hours | [2] |
| Oral Bioavailability (F) | 35% | [2] | |
| Dog | Half-life (t1/2) | 3.1 hours | [2] |
| Oral Bioavailability (F) | 33% | [2] |
Table 4: In Vivo Efficacy
| Model | Treatment | Effect | Reference |
| GTL-16 Gastric Tumor Xenograft | 100 mg/kg, twice daily (oral) | 86% tumor growth inhibition | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol is a generalized representation based on common kinase assay methodologies.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant c-Met or Ron kinase, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and kinase assay buffer are prepared.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: The kinase and varying concentrations of this compound (or DMSO for control) are added to the wells of a microplate and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Signal Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent (e.g., ADP-Glo, which measures luminescence).
-
Data Analysis: The signal is measured, and the data are used to generate a dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models. Its mechanism of action is centered on the ATP-competitive inhibition of these kinases, leading to the suppression of key downstream signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways. While preclinical data were promising, the decision to halt further clinical development underscores the challenges in translating in vitro potency and in vivo efficacy in animal models to significant clinical benefit in patients with advanced solid tumors. The information presented in this guide provides a comprehensive technical overview for researchers in the field of oncology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Synthesis of MK-8033: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthesis, Mechanism of Action, and Clinical Landscape of a Potent c-Met/Ron Kinase Inhibitor
This technical guide provides a comprehensive overview of the synthesis of MK-8033, a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and professionals in the field of drug development, this document details the synthetic pathways, biological context, and available clinical data for this compound.
This compound, chemically known as 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was identified as a promising candidate for cancer therapy due to its specific inhibition of the activated conformation of c-Met.[3][4] While the clinical development of this compound was discontinued, the synthetic strategies and biological insights gained from its study remain valuable to the scientific community.
Mechanism of Action and Signaling Pathway
This compound is a small-molecule inhibitor that targets the hepatocyte growth factor (HGF)/c-Met signaling axis.[5] The c-Met receptor tyrosine kinase and its ligand, HGF, play a crucial role in cell proliferation, survival, and motility. Aberrant activation of the c-Met pathway is implicated in the development and progression of various cancers.[5] this compound is also an inhibitor of the Ron (Recepteur d'Origine Nantaise) kinase, another member of the Met family.[1]
Upon binding of HGF, c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activation triggers multiple intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are central to cancer cell growth and survival.[5][6] this compound exerts its therapeutic effect by binding to the activated form of c-Met, thereby preventing its autophosphorylation and blocking the subsequent activation of these downstream pathways.[1][5]
Synthesis of this compound
The synthesis of this compound was reported to involve a novel two-step protocol for the formation of the benzylic sulfonamide moiety, a key structural feature of the molecule.[3][4] While the full, detailed experimental protocol from the primary literature is not publicly available, the key synthetic strategies can be inferred from the publication and related patents. The synthesis likely commences from a versatile tricyclic dihalide intermediate, which undergoes a series of reactions including Suzuki-Miyaura coupling and amide formation to construct the core structure.[4]
A plausible synthetic workflow is outlined below. This workflow is a representation of the likely synthetic approach based on available information and is intended for illustrative purposes.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain search results. The primary scientific literature describing its discovery provides a general outline of the synthetic strategy but does not include the specific reaction conditions, reagent quantities, and purification methods required to replicate the synthesis.[3][4] Similarly, while patents related to the benzo[1][2]cyclohepta[1,2-b]pyridine core exist, they do not provide a specific example of the synthesis of this compound.
For researchers interested in synthesizing this compound or its analogs, the recommended approach would be to consult the primary publication, "Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met" in the Journal of Medicinal Chemistry, and its supplementary information for the detailed experimental procedures.
Quantitative Data
The biological activity and clinical parameters of this compound have been quantified in various studies.[2][5] A summary of this data is presented below for easy comparison.
| Parameter | Value | Reference |
| In Vitro Activity | ||
| c-Met IC50 | 1 nM | [5] |
| Ron IC50 | 7 nM | [7] |
| Clinical Data (Phase I) | ||
| Maximum Tolerated Dose (MTD) | 750 mg twice daily | [2][5] |
| Most Common Adverse Events (>20%) | Fatigue (28.3%), Nausea (21.7%), Alopecia (19.6%) | [2][5] |
| Partial Response | 1 patient (endometrioid adenocarcinoma) | [2][5] |
| Stable Disease | 8 patients | [2][5] |
| Median Progression-Free Survival (PFS) | 57 days | [2][5] |
Conclusion
This compound is a potent and selective dual inhibitor of c-Met and Ron kinases with a well-defined mechanism of action. Although its clinical development was halted, the synthetic chemistry and the understanding of its interaction with the c-Met signaling pathway provide a valuable foundation for the design of future kinase inhibitors. The information presented in this guide, compiled from publicly available scientific literature and clinical trial data, offers a detailed overview for professionals in the field of oncology drug discovery and development. Further investigation into the synthesis and structure-activity relationships of this class of compounds may lead to the discovery of new and effective cancer therapeutics.
References
- 1. US7709657B2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2012050764A1 - Process for the preparation of cycloheptapyridine cgrp receptor antagonists - Google Patents [patents.google.com]
- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide: c-Met Binding Affinity of MK-8033
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the binding affinity and inhibitory profile of MK-8033, a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. This compound distinguishes itself by demonstrating preferential binding to the activated conformation of the c-Met kinase.[1][2][3]
Executive Summary
This compound is an orally active, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[2][4] It potently inhibits both wild-type and various oncogenic mutant forms of c-Met, as well as the Ron kinase.[1][5] A key characteristic of this compound is its higher affinity for the phosphorylated, activated state of c-Met compared to its unphosphorylated counterpart.[1][5] Despite promising preclinical data, the clinical development of this compound was discontinued (B1498344) due to limited clinical activity observed in a first-in-human Phase I trial.[2][4]
Quantitative Binding and Inhibition Data
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound against c-Met and Ron kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/Conditions |
| Wild-Type c-Met | IC₅₀ | 1 nM | --- |
| Ron | IC₅₀ | 7 nM | --- |
| c-Met Phosphorylation (Y1349) | IC₅₀ | 0.03 µM | GTL-16 cells |
| GTL-16 Cell Proliferation | IC₅₀ | 0.58 µM | 72-hour exposure |
Data sourced from MedchemExpress.[1]
Table 2: Binding Affinity of this compound for c-Met Kinase Domain
| c-Met State | Parameter | Value |
| Phosphorylated | K_d | 3.2 nM |
| Unphosphorylated | K_d | 10.4 nM |
Data sourced from Chemsrc.[5]
Table 3: Inhibitory Activity of this compound Against Oncogenic c-Met Mutants
| c-Met Mutant | IC₅₀ | ATP Concentration |
| Y1230C | 0.6 - 1 nM | 50 µM |
| Y1230H | 0.6 - 1 nM | 50 µM |
| Y1235D | 0.6 - 1 nM | 50 µM |
| N1100Y | 2.0 nM | --- |
| M1250T | Not Specified | --- |
Data sourced from Chemsrc.[5]
Signaling Pathways and Mechanism of Action
The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the MAPK and PI3K pathways.[4] These pathways are crucial for cell proliferation, migration, and survival.[6] Aberrant c-Met signaling is implicated in various cancers.[4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and Ron, thereby blocking their activation and subsequent downstream signaling.[1]
Caption: HGF/c-Met signaling pathway and inhibition by this compound.
Experimental Protocols
While detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary, this section outlines the general methodologies for determining kinase inhibition and binding affinity.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to measure the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagents and Materials:
-
Recombinant human c-Met (or Ron) kinase domain.
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
This compound at various concentrations.
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).
-
Kinase reaction plates (e.g., 96-well or 384-well).
-
Phosphocellulose filter mats or beads for capturing the phosphorylated substrate.
-
Scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and assay buffer.
-
This compound, serially diluted in DMSO, is added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
-
The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (K_d) of a small molecule to a protein.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant c-Met kinase domain (ligand).
-
This compound (analyte).
-
Immobilization buffer (e.g., sodium acetate).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS).
-
-
Procedure:
-
The c-Met protein is immobilized onto the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
This compound at various concentrations is injected over the surface, allowing for association with the immobilized c-Met.
-
The running buffer is then reintroduced to monitor the dissociation of the this compound/c-Met complex.
-
The sensor surface is regenerated to remove any remaining bound analyte.
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
The association rate (k_on), dissociation rate (k_off), and dissociation constant (K_d = k_off / k_on) are determined by fitting the sensorgram data to a binding model.
-
Caption: General experimental workflow for inhibitor characterization.
Preclinical and Clinical Overview
In preclinical studies, this compound demonstrated dose-dependent antitumor efficacy in a GTL-16 (c-Met amplified gastric cancer) xenograft model.[4][7] Oral administration of this compound led to significant inhibition of c-Met phosphorylation in tumors.[5] Furthermore, this compound was shown to radiosensitize c-Met-expressing non-small-cell lung cancer cells.[1]
A first-in-human Phase I clinical trial (NCT00559182) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[8][9] The study established an MTD of 750 mg twice daily.[2][4] While the drug was generally well-tolerated, it showed limited clinical activity, with one partial response and eight patients having stable disease.[2] Consequently, further clinical development of this compound was discontinued.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 6. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of this compound in Patients With Advanced Solid Tumors (this compound-001) [ctv.veeva.com]
The Dual ATP-Competitive Inhibitor MK-8033: A Technical Guide to its Interaction with Phosphorylated c-Met
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between the potent, orally active, and ATP-competitive small molecule inhibitor, MK-8033, and its primary target, the phosphorylated mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action, quantitative binding and inhibition data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to this compound and c-Met
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of numerous cellular processes, including proliferation, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, often through gene amplification, mutation, or overexpression, is a key driver in the development and progression of various human cancers.[3][4] this compound is a dual inhibitor of c-Met and Ron, another receptor tyrosine kinase, that exhibits a strong preference for the activated, phosphorylated conformation of the c-Met kinase domain.[5][6] This preferential binding to the active state underscores its targeted approach to disrupting oncogenic signaling.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of c-Met.[5] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation on specific tyrosine residues within its C-terminal docking site.[3] This phosphorylation event activates the kinase, initiating downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.[3] this compound preferentially binds to this phosphorylated, active conformation of c-Met, effectively blocking its kinase activity and preventing the subsequent activation of these downstream pathways.[3][5] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and invasion.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Wild-type c-Met | IC50 | 1 nM | Biochemical Assay | [3][5] |
| Ron | IC50 | 7 nM | Biochemical Assay | [5] |
| c-Met (Y1230C mutant) | IC50 | 0.6 nM | Biochemical Assay | [7] |
| c-Met (Y1230H mutant) | IC50 | 1 nM | Biochemical Assay | [7] |
| c-Met (Y1235D mutant) | IC50 | 1 nM | Biochemical Assay | [7] |
| c-Met (N1100Y mutant) | IC50 | 2.0 nM | Biochemical Assay | [7] |
| c-Met (M1250T mutant) | IC50 | - | Biochemical Assay | [7] |
| GTL-16 (gastric cancer) | IC50 (proliferation) | 582 nM | Cell-based Assay | [7] |
| HCT116 (colon cancer) | IC50 (proliferation) | >10,000 nM | Cell-based Assay | [7] |
Table 2: Binding Affinity of this compound to c-Met
| Target Conformation | Parameter | Value | Method | Reference |
| Phosphorylated c-Met | Kd | 3.2 nM | Biochemical Assay | [5][7] |
| Unphosphorylated c-Met | Kd | 10.4 nM | Biochemical Assay | [5][7] |
Table 3: In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Dose (oral, twice daily) | Tumor Growth Inhibition | Reference |
| 3 mg/kg | 22% | [5] |
| 10 mg/kg | 18% | [5] |
| 30 mg/kg | 57% | [5] |
| 100 mg/kg | 86% | [3][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.
c-Met Signaling Pathway and Inhibition by this compound
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for preclinical evaluation of a c-Met inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
c-Met Kinase Assay (Biochemical IC50 Determination)
This protocol is adapted from commercially available kinase assay kits.[2][8][9]
Objective: To determine the in vitro inhibitory concentration (IC50) of this compound against recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-Met kinase and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based c-Met Phosphorylation Assay (Western Blot)
This protocol is a standard method for assessing the inhibition of receptor phosphorylation in a cellular context.[10]
Objective: To determine the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins in cancer cell lines.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16 with constitutive activation, or A549 which requires HGF stimulation)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Hepatocyte Growth Factor (HGF), if required
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if HGF stimulation is required.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[3][11]
Objective: To assess the in vivo anti-tumor activity of this compound in a c-Met dependent tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
c-Met amplified cancer cell line (e.g., GTL-16)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant a suspension of GTL-16 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 3, 10, 30, 100 mg/kg) twice daily. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
This compound is a potent and selective dual inhibitor of c-Met and Ron, with a clear preference for the activated, phosphorylated form of c-Met. The quantitative data from biochemical and cell-based assays, along with in vivo studies, demonstrate its ability to effectively inhibit c-Met signaling and suppress tumor growth in c-Met dependent cancer models. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of c-Met inhibitors. While the clinical development of this compound was discontinued, the extensive preclinical data and the understanding of its interaction with phosphorylated c-Met remain valuable for the broader field of targeted cancer therapy.[3]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Downstream Effects of MK-8033 on ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical driver of cell proliferation, survival, and metastasis in numerous cancers, and its signaling is intricately linked with the Ras/Raf/MEK/ERK (MAPK) cascade. This technical guide provides an in-depth analysis of the downstream effects of this compound on ERK signaling, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways. While clinical development of this compound was discontinued, the data from its preclinical evaluation offer valuable insights into the therapeutic potential and molecular consequences of c-Met inhibition.
Introduction to this compound and the c-Met/ERK Axis
This compound is a dual inhibitor of the c-Met and RON receptor tyrosine kinases.[1] c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling adaptors. This activation triggers multiple intracellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. The ERK pathway, in particular, is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting c-Met, this compound aims to attenuate these downstream oncogenic signals.
Mechanism of Action: Inhibition of c-Met and Downstream ERK Signaling
This compound functions by binding to the kinase domain of c-Met, preventing its autophosphorylation and subsequent activation. This blockade at the apex of the signaling cascade has direct consequences on downstream effectors. Preclinical studies have demonstrated that this compound effectively downregulates the phosphorylation of both ERK and AKT in cancer cell lines with high basal levels of c-Met expression.[2]
Data Presentation: Effects of this compound on ERK Phosphorylation
| Cell Line | Basal c-Met Expression | Effect of this compound on ERK Phosphorylation | Reference |
| EBC-1 | High | Downregulation | [2] |
| H1993 | High | Downregulation | [2] |
| A549 | Low | No effect | [2] |
| H460 | Low | No effect | [2] |
Table 1. Qualitative Summary of this compound Effects on ERK Phosphorylation in NSCLC Cell Lines
The data indicate that the inhibitory effect of this compound on the ERK pathway is dependent on the cellular context, specifically the expression level of its primary target, c-Met.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the downstream effects of this compound on ERK signaling.
Western Blotting for Phospho-ERK (p-ERK)
This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., EBC-1, H1993, A549, H460)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound and/or radiation, a key functional downstream effect.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Radiation source
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After cell adherence, treat with this compound or vehicle. For radiosensitization studies, irradiate the cells with a specified dose of radiation, with or without this compound pre-treatment.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol.
-
Stain with crystal violet solution.
-
-
Quantification: Count the number of colonies (typically defined as containing >50 cells). The plating efficiency and surviving fraction can then be calculated.
Downstream Cellular Consequences of ERK Signaling Inhibition by this compound
The inhibition of ERK phosphorylation by this compound in c-Met-dependent cells leads to significant downstream cellular effects. The primary consequence observed in preclinical studies is the radiosensitization of tumors.[1][2] This is believed to occur through the impairment of DNA damage repair mechanisms, as suggested by the enhancement of γ-H2AX levels, a marker of DNA double-strand breaks.[2]
Generally, the inhibition of the ERK pathway can lead to:
-
Reduced Cell Proliferation: ERK is a key driver of the cell cycle, and its inhibition can lead to G1 arrest.
-
Induction of Apoptosis: While context-dependent, sustained inhibition of pro-survival signals from the ERK pathway can trigger programmed cell death.
-
Altered Gene Expression: ERK phosphorylates and activates numerous transcription factors, such as c-Fos, c-Jun, and Elk-1. Inhibition of ERK would therefore be expected to alter the expression of genes involved in cell growth, survival, and invasion.
Conclusion
This compound effectively inhibits the c-Met receptor tyrosine kinase, leading to a downstream reduction in ERK phosphorylation in cancer cells with high c-Met expression. This molecular event translates into clinically relevant cellular outcomes, most notably the sensitization of cancer cells to radiation therapy. While the clinical development of this compound has been halted, the preclinical data underscore the importance of the c-Met/ERK axis as a therapeutic target. Further investigation into the detailed downstream transcriptional consequences of c-Met inhibition could unveil additional biomarkers and therapeutic strategies for c-Met-driven malignancies.
References
- 1. C-Met inhibitor MK-8003 radiosensitizes c-Met-expressing non-small-cell lung cancer cells with radiation-induced c-Met-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on MK-8033 and its Inhibition of the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases. While not a direct inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, its mechanism of action involves the attenuation of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. This technical guide provides a comprehensive overview of this compound, its impact on the PI3K/Akt signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction: this compound and the c-Met/PI3K/Akt Axis
This compound is an ATP-competitive inhibitor that preferentially binds to the activated conformation of the c-Met kinase.[1] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This activation triggers multiple signaling pathways, including the Ras/MAPK and the PI3K/Akt pathways, which are frequently dysregulated in various cancers.[2] By inhibiting c-Met, this compound effectively blocks these downstream signals, leading to anti-proliferative and anti-tumor effects. The indirect inhibition of the PI3K/Akt pathway is a key component of this compound's anti-cancer activity.
Mechanism of Action: How this compound Modulates PI3K/Akt Signaling
The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes and is often hyperactivated in cancer, promoting tumorigenesis. The pathway is initiated by the activation of receptor tyrosine kinases, such as c-Met.
Upon HGF-mediated c-Met activation, the p85 regulatory subunit of PI3K is recruited to the receptor's docking site, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, S6 kinase (S6K), and 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and survival.
This compound, by inhibiting the initial c-Met activation step, prevents the recruitment and activation of PI3K, thereby reducing the production of PIP3 and leading to decreased activation of Akt and its downstream effectors.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data for this compound's inhibitory activity from preclinical studies.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Met (Wild-type) | Kinase Assay | 1 | [3] |
| GTL-16 (Gastric Cancer) | Proliferation Assay | Sub-micromolar | [3] |
| A549 (Non-small cell lung) | Proliferation Assay | Sub-micromolar | [3] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| GTL-16 (Gastric Cancer) | This compound (100 mg/kg, twice daily, oral) | Significant | [3] |
Note: Specific percentage of tumor growth inhibition for the GTL-16 xenograft model was not available in the public domain.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro c-Met Kinase Assay
This assay measures the direct inhibitory effect of this compound on c-Met kinase activity.
-
Reagents and Materials: Recombinant human c-Met kinase, Poly (Glu, Tyr) 4:1 peptide substrate, ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[4][5][6][7][8]
-
Procedure:
-
Serially dilute this compound in DMSO.
-
Add the diluted compound, recombinant c-Met kinase, and the peptide substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.[4]
-
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Cell Lines: GTL-16 (gastric carcinoma) and A549 (non-small cell lung carcinoma) cells.
-
Reagents and Materials: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).[9][10][11][12]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for cell proliferation inhibition.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.
-
Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1, HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.[13][14][15][16][17]
-
Procedure:
-
Treat cells (e.g., GTL-16 or A549) with various concentrations of this compound for a specified time. For HGF-induced phosphorylation in A549 cells, serum-starve the cells before treatment with this compound, followed by stimulation with HGF.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).[1][18][19][20][21]
-
Cell Line: GTL-16 human gastric carcinoma cells.
-
Procedure:
-
Subcutaneously implant GTL-16 cells into the flank of the mice.[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle control orally.[3]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[22]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated group to the control group.
Clinical Development and Future Directions
A first-in-human phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 750 mg twice daily.[3][23] The most common treatment-related adverse events were fatigue, nausea, and alopecia.[23] While the clinical activity was limited, with one partial response and eight patients with stable disease, the study demonstrated that this compound was generally well-tolerated.[3][23]
Despite these initial findings, the clinical development of this compound was discontinued.[3][23] However, the study of c-Met inhibitors and their indirect effects on crucial signaling pathways like PI3K/Akt remains an important area of cancer research. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel targeted therapies for cancer. Further investigation into biomarkers that predict response to c-Met inhibition could help in identifying patient populations who would most benefit from such treatments.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. dovepress.com [dovepress.com]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Dual inhibition of EGFR and MET induces synthetic lethality in triple-negative breast cancer cells through downregulation of ribosomal protein S6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8033: A Technical Guide to a Dual c-Met/Ron Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases (RTKs).[1][2] Both c-Met and Ron are key drivers in oncogenesis, implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to various cancer therapies.[3][4][5] The aberrant activation of these RTKs, through overexpression, mutation, or amplification, is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] this compound distinguishes itself by preferentially binding to the activated (phosphorylated) conformation of the c-Met kinase domain, a characteristic that contributes to its high specificity.[1][8][9] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical evaluation, with a focus on quantitative data and experimental methodologies.
Core Properties of this compound
This compound, with the chemical name 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was developed to address the oncogenic roles of c-Met and Ron.[9] Its development was unfortunately discontinued (B1498344) after a Phase I clinical trial showed limited clinical activity, despite being well-tolerated.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Kd (Binding Affinity) | Cell Line | Notes |
| c-Met (Wild-Type) | Kinase Assay | 1 nM[1][8] | 10.4 nM (unphosphorylated)[1][8] | - | ATP competitive inhibitor.[1] |
| c-Met (Phosphorylated) | Kinase Assay | - | 3.2 nM[1][8] | - | Preferential binding to the activated conformation.[1][8] |
| c-Met (N1100Y mutant) | Kinase Assay | 2.0 nM[8] | - | - | Potent inhibition of activating mutations.[8] |
| c-Met (Y1230C, Y1230H, Y1235D mutants) | Kinase Assay | 0.6 - 1 nM[8] | - | - | Potent inhibition of oncogenic activation loop mutants.[8] |
| Ron | Kinase Assay | 7 nM[1] | - | - | Dual inhibitor activity.[1] |
| c-Met phosphorylation (Y1349) | Cell-based Assay | 0.03 µM[1] | - | GTL-16 (gastric cancer) | Inhibition of downstream signaling.[1] |
| Cell Proliferation | Cell-based Assay | 0.58 µM[1][8] | - | GTL-16 (gastric cancer) | Demonstrates anti-proliferative activity.[1][8] |
| Cell Proliferation | Cell-based Assay | >10 µM[8] | - | HCT116 | No inhibition in cells without basal c-Met activation.[8] |
| CYP3A4 Inhibition | Enzyme Assay | 31% inhibition at 10 µM[1] | - | - | Indicates potential for drug-drug interactions.[1] |
Table 2: In Vivo Efficacy of this compound in a GTL-16 Gastric Cancer Xenograft Model
| Dose (Oral Administration) | Dosing Schedule | Tumor Growth Inhibition | Notes |
| 3 mg/kg | Twice daily for 21 days | 22%[1][8] | Dose-dependent anti-tumor efficacy.[8] |
| 10 mg/kg | Twice daily for 21 days | 18%[1][8] | Dose-dependent anti-tumor efficacy.[8] |
| 30 mg/kg | Twice daily for 21 days | 57%[1][8] | Dose-dependent anti-tumor efficacy.[8] |
| 100 mg/kg | Twice daily for 21 days | 86%[1][8] | Resulted in essentially complete inhibition of p-Met (Y1349) in tumors.[8] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Bioavailability | Half-life (t1/2) | Notes |
| Rat | 35%[1] | 0.8 h[1] | Moderate clearance.[1] |
| Dog | 33%[1] | 3.1 h[1] | Moderate clearance.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of both c-Met and Ron, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[4][6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 9. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Technical Guide: Chemical and Pharmacological Properties of MK-8033
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and specific, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential affinity for the activated conformation of c-Met.[1] Developed as a potential therapeutic agent for cancer, this compound has been evaluated in preclinical studies and a Phase I clinical trial for advanced solid tumors.[2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Properties
This compound is a synthetic small molecule with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | [1] |
| Molecular Formula | C₂₅H₂₁N₅O₃S | [1] |
| Molecular Weight | 471.53 g/mol | [1] |
| CAS Number | 1001917-37-8 | [1] |
| Appearance | Light yellow to yellow solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C | [7] |
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) receptor tyrosine kinases.[1] These receptors, upon binding their respective ligands, HGF and MSP, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[5][8] Dysregulation of the c-Met and Ron pathways is implicated in the development and progression of various cancers.[5][8]
This compound competitively binds to the ATP-binding pocket of the kinase domain of both c-Met and Ron, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[1]
c-Met Signaling Pathway
The c-Met signaling pathway, upon activation by its ligand HGF, triggers multiple downstream cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. This compound inhibits the initial autophosphorylation of c-Met, thus blocking the entire downstream signaling cascade.
Ron Signaling Pathway
Similarly, the Ron signaling pathway is activated by its ligand MSP (Macrophage-Stimulating Protein), leading to the activation of downstream effectors like PI3K/AKT and MAPK, which are involved in cell growth and motility. This compound's inhibition of Ron kinase activity blocks these signaling events.
Biological Activity
The inhibitory activity of this compound has been characterized through various in vitro and in vivo assays.
| Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference |
| In Vitro Kinase Assay | c-Met | 1 nM | [2] |
| Ron | 7 nM | [6] | |
| Cellular Phosphorylation (p-Met) | GTL-16 | 30 nM | [6] |
| Cell Proliferation Assay | GTL-16 (c-Met amplified gastric cancer) | 580 nM | [6] |
| EBC-1 (NSCLC) | Not specified | [6] | |
| H1993 (NSCLC) | Not specified | [6] |
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.[1]
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against c-Met and Ron kinases.
Methodology:
-
Recombinant human c-Met or Ron kinase domain is incubated with a peptide substrate and ATP in a kinase buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®), which measures metabolic activity.
-
The absorbance or luminescence is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Human cancer cells (e.g., GTL-16) are subcutaneously implanted into immunodeficient mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).
Clinical Development
This compound was investigated in a first-in-human, Phase I dose-escalation study in patients with advanced solid tumors.[2][3] The study aimed to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[2][3] While the compound was found to be well-tolerated, further clinical development was discontinued.[2]
Conclusion
This compound is a well-characterized dual inhibitor of c-Met and Ron with potent activity in preclinical models. The data summarized in this technical guide provide a comprehensive overview of its chemical properties, mechanism of action, and biological activity, serving as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSP-RON Pathway: Potential Regulator of Inflammation and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8033 Kinase Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent, ATP-competitive small-molecule inhibitor primarily targeting the c-Met and Ron (MST1R) receptor tyrosine kinases. It exhibits a high degree of selectivity, with a preferential binding affinity for the activated conformation of c-Met. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including detailed quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows. While showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344) due to limited clinical activity. This document serves as a detailed resource for researchers interested in the biochemical and cellular characteristics of this c-Met/Ron dual inhibitor.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This makes c-Met an attractive target for therapeutic intervention. This compound was developed as a specific inhibitor of c-Met and the closely related Ron kinase, demonstrating anti-proliferative and anti-tumor effects in preclinical models. This guide delves into the specifics of its kinase inhibition profile and the methodologies used to characterize its activity.
Kinase Selectivity Profile
This compound is a highly potent inhibitor of wild-type c-Met with a reported IC50 of 1 nM.[1] It also demonstrates potent inhibition of the Ron (MST1R) kinase. The selectivity of this compound has been assessed against a broad panel of kinases, revealing a high degree of specificity for c-Met and Ron.
Quantitative Kinase Inhibition Data
The kinase selectivity of this compound was evaluated at a concentration of 1 µM against a panel of 221 kinases by Millipore. The results highlight its specificity, with only c-Met and Ron being inhibited by more than 90%.[1]
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| c-Met | >90% | 1 | Primary Target |
| Ron (MST1R) | >90% | 7 | Primary Target |
| Fes | 60-70% | >100 | Off-target |
| FGFR3 | 60-70% | >100 | Off-target |
| Flt4 (VEGFR3) | 60-70% | >100 | Off-target |
| Mer | 60-70% | >100 | Off-target |
Table 1: Kinase inhibition data for this compound. Titration experiments have demonstrated that this compound is >100-fold more selective for c-Met and Ron compared to the other kinases in the panel.[1]
Signaling Pathways and Experimental Workflows
HGF/c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
Experimental Workflow for Kinase Profiling
A general workflow for assessing the selectivity of a kinase inhibitor like this compound involves an initial broad screen followed by more detailed dose-response studies for hits.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the key assays used to characterize this compound. While the precise details from the original studies may vary, these protocols are based on standard and widely accepted methodologies.
In Vitro Kinase Inhibition Assay (Millipore KinaseProfiler™ - Radiometric)
This assay quantifies the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.
-
Materials:
-
Kinase of interest (e.g., c-Met, Ron)
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific substrate in the kinase buffer.
-
Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction mixture. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration is typically at or below the Km for each specific kinase, often around 10 µM).
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
c-Met Autophosphorylation Assay in GTL-16 Cells (Western Blot)
This assay assesses the ability of this compound to inhibit the constitutive autophosphorylation of c-Met in the GTL-16 gastric carcinoma cell line, which has an amplified MET gene.
-
Materials:
-
GTL-16 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed GTL-16 cells in 6-well plates and allow them to adhere overnight. A typical seeding density would be 0.5 - 1 x 10⁶ cells per well.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Met primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal protein loading.
-
Cell Proliferation Assay in GTL-16 Cells (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effect of this compound.
-
Materials:
-
GTL-16 cells
-
Cell culture medium
-
This compound
-
96-well plates
-
MTS reagent (containing phenazine (B1670421) ethosulfate)
-
Plate reader
-
-
Procedure:
-
Seed GTL-16 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
Conclusion
This compound is a potent and highly selective dual inhibitor of c-Met and Ron kinases. Its selectivity has been well-characterized through extensive kinase profiling. The experimental protocols detailed in this guide provide a framework for the in vitro and cell-based evaluation of kinase inhibitors like this compound. Although its clinical development was halted, the data and methodologies associated with this compound remain a valuable resource for the scientific community engaged in the research and development of novel kinase inhibitors for cancer therapy.
References
In Vitro Characterization of MK-8033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective, orally active, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential binding affinity for the activated (phosphorylated) conformation of c-Met.[2][3] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various human cancers, making it an attractive target for therapeutic intervention.[4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for this compound.
Table 1: In Vitro Kinase and Binding Activity
| Target | Assay Type | Parameter | Value (nM) |
| c-Met | Kinase Activity | IC50 | 1[1][4] |
| Ron | Kinase Activity | IC50 | 7[1] |
| Phosphorylated c-Met | Binding Affinity | Kd | 3.2[5] |
| Unphosphorylated c-Met | Binding Affinity | Kd | 10.4[5] |
| c-Met (Y1230C mutant) | Kinase Activity | IC50 | 0.6 |
| c-Met (Y1230H mutant) | Kinase Activity | IC50 | 1 |
| c-Met (Y1235D mutant) | Kinase Activity | IC50 | 1 |
Table 2: Cellular Proliferation and Activity
| Cell Line | Cancer Type | c-Met Status | Parameter | Value (nM) |
| GTL-16 | Gastric Adenocarcinoma | Amplified, Constitutively Active | IC50 | 582[5] |
| HCT116 | Colorectal Carcinoma | Not Basally Activated | IC50 | > 10,000[5] |
| EBC-1 | Non-Small Cell Lung | High c-Met Expression | - | Radiosensitizing Effect |
| H1993 | Non-Small Cell Lung | High c-Met Expression | - | Radiosensitizing Effect |
| A549 | Non-Small Cell Lung | Low c-Met Expression | - | No Radiosensitizing Effect (unless pre-irradiated)[5] |
| H460 | Non-Small Cell Lung | Low c-Met Expression | - | No Radiosensitizing Effect (unless pre-irradiated)[5] |
Signaling Pathway and Experimental Workflows
c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation leads to the recruitment of downstream signaling molecules and the subsequent activation of pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This compound exerts its effect by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.[4]
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates a typical workflow for determining the IC50 of this compound against c-Met kinase activity. This is a generalized representation based on common kinase assay formats like LanthaScreen™ or ADP-Glo™.
Experimental Workflow: Cell-Based Proliferation Assay
This diagram outlines the steps for assessing the anti-proliferative effect of this compound on a cancer cell line, such as GTL-16.
Experimental Protocols
In Vitro c-Met Kinase Activity Assay (Generalized)
This protocol is a generalized procedure for determining the IC50 of this compound against c-Met, based on common luminescence or fluorescence-based kinase assay principles.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of c-Met for ATP.
- Substrate Solution: Prepare a stock solution of a suitable c-Met substrate (e.g., Poly(Glu,Tyr) 4:1) in the kinase buffer.
- Kinase Aliquots: Prepare single-use aliquots of recombinant human c-Met kinase domain and store at -80°C.
- This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
2. Assay Procedure:
- Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of the c-Met kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of ATP and substrate to each well.
- Incubate the plate at room temperature for 60 minutes.
3. Detection (using ADP-Glo™ as an example):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Read the luminescence on a plate reader.
4. Data Analysis:
- Subtract the background luminescence (no kinase control) from all readings.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTT-Based)
This protocol describes a method to assess the anti-proliferative activity of this compound on a cell line like GTL-16.
1. Cell Seeding:
- Harvest and count GTL-16 cells.
- Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
2. Compound Treatment:
- Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
- Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Assay:
- Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
This protocol provides a general framework for detecting the inhibition of c-Met downstream signaling (p-AKT, p-ERK) by this compound in a cell line such as A549.
1. Cell Treatment and Lysis:
- Seed A549 cells and grow to 70-80% confluency.
- Serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with HGF for 10-15 minutes to induce c-Met phosphorylation and downstream signaling.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for phospho-c-Met, phospho-AKT, phospho-ERK, total c-Met, total AKT, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the chemiluminescent signal using an imaging system or X-ray film.
- Quantify the band intensities using densitometry software. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
References
Methodological & Application
Application Notes and Protocols for MK-8033 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It demonstrates a preferential affinity for the activated conformation of c-Met, a key driver in various cancers.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is crucial in regulating cellular processes such as proliferation, motility, and survival.[3] Dysregulation of this pathway is implicated in tumorigenesis and metastasis, making it a significant target for cancer therapy.[2][3] this compound has shown broad anti-proliferative activity in preclinical models, particularly in gastric and non-small cell lung cancer cell lines.[4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation and for verifying its mechanism of action by analyzing downstream signaling pathways.
Mechanism of Action
Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) in its kinase domain.[3] This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the RAS/MAPK (ERK1/2) and PI3K/AKT pathways.[3][4] These pathways, in turn, promote cell proliferation, survival, and invasion. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase, thereby preventing its autophosphorylation and blocking the subsequent activation of downstream signaling cascades.[4]
Signaling Pathway Diagram
References
Application Notes and Protocols for MK-8033 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] Aberrant activation of the c-Met and Ron signaling pathways is implicated in the development and progression of various cancers, making them attractive therapeutic targets.[1][2] These pathways, when dysregulated, can drive tumor cell proliferation, survival, migration, and invasion.[1][2] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy of targeted therapies like this compound. This document provides detailed application notes and protocols for the use of this compound in xenograft tumor models, with a specific focus on the GTL-16 gastric cancer cell line, which exhibits c-Met amplification.[3]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of both c-Met and its homolog, Ron. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for Ron, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The primary signaling pathways activated by c-Met and Ron include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][4][5] These pathways collectively promote cell survival, proliferation, and motility.[1][4][5] By blocking the kinase activity of c-Met and Ron, this compound effectively abrogates these downstream signals, leading to an anti-tumor response.
Quantitative Data Summary
Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models. The following table summarizes the key quantitative data from a study utilizing the GTL-16 human gastric carcinoma cell line.
| Cell Line | Tumor Type | Animal Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GTL-16 | Gastric Carcinoma | Nude Mice | 100 mg/kg | Twice Daily (BID), Oral | Significant inhibition of tumor growth | [6] |
Note: Detailed TGI percentage and statistical significance were not publicly available in the reviewed literature. Further internal or specific study data would be required for more granular quantitative analysis.
Experimental Protocols
GTL-16 Xenograft Tumor Model Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the GTL-16 human gastric cancer cell line.
Materials:
-
GTL-16 human gastric carcinoma cell line[3]
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (or similar)
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry supplies compliant with institutional guidelines
Procedure:
-
Cell Culture:
-
Culture GTL-16 cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth phase.
-
Ensure cells are free from contamination prior to injection.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion; viability should be >90%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Animal Implantation:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthetize the mouse using an approved method.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-30 gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor development.
-
Once tumors become palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration Protocol
Materials:
-
This compound compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Balance and weighing supplies
Procedure:
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For a 100 mg/kg dose in a 20g mouse, a common dosing volume is 10 mL/kg, so the concentration would be 10 mg/mL.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage at a dose of 100 mg/kg.
-
The dosing schedule is twice daily (BID).
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
The study should be terminated when tumors in the control group reach a predetermined maximum size as per institutional animal care and use committee (IACUC) guidelines.
-
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models driven by c-Met amplification. The provided protocols offer a framework for researchers to conduct in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Adherence to detailed and consistent experimental procedures is critical for obtaining reproducible and reliable data in the drug development process. Although the clinical development of this compound was discontinued, the preclinical data and protocols remain valuable for understanding the therapeutic potential of targeting the c-Met and Ron pathways in cancer.[6]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 4. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8033 in Non-Small Cell Lung Cancer Cell Lines
For Research Use Only
Introduction
MK-8033 is a potent and selective, orally active, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1][2] The c-Met signaling pathway is frequently dysregulated in non-small cell lung cancer (NSCLC) and has been implicated in tumor growth, proliferation, and resistance to therapy.[3][4] Overexpression of c-Met is observed in approximately half of NSCLCs and is associated with a poorer prognosis.[3][4] These notes provide detailed protocols for utilizing this compound to investigate its effects on NSCLC cell lines, particularly in the context of radiosensitization and signaling pathway modulation.
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
The following table summarizes the effective concentrations of this compound and its observed effects on various NSCLC cell lines based on preclinical research.
| Cell Line | c-Met Expression Level | Treatment Concentration | Observed Effect | Reference |
| EBC-1 | High | 1 µM | Radiosensitization | [3] |
| H1993 | High | 1 µM | Radiosensitization | [3] |
| A549 | Low | 1 µM | No significant radiosensitization at this concentration. | [3] |
| H460 | Low | 1 µM | No significant radiosensitization at this concentration. | [3] |
IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| GTL-16 | Gastric Cancer | 0.58 | Cell Proliferation (72h) | [1] |
| GTL-16 | Gastric Cancer | 0.03 | c-Met Phosphorylation (Y1349) (2h) | [1] |
Signaling Pathways
This compound primarily targets the c-Met receptor tyrosine kinase. Inhibition of c-Met can modulate downstream signaling pathways critical for cell survival and proliferation, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5] In NSCLC cell lines with high c-Met expression, such as EBC-1 and H1993, this compound has been shown to reduce the phosphorylation of c-Met, ERK, and Akt in a dose-dependent manner.[1]
This compound inhibits the c-Met signaling pathway.
Experimental Protocols
General Cell Culture and Drug Preparation
Materials:
-
NSCLC cell lines (e.g., EBC-1, H1993, A549, H460)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture NSCLC cell lines in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution.
-
For experiments, dilute the this compound stock solution to the desired final concentrations (e.g., 0.1–10 µM) in the cell culture medium.[3]
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Clonogenic Survival Assay (Radiosensitization)
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation, thereby measuring radiosensitivity.
Workflow for the clonogenic survival assay.
Protocol:
-
Harvest and plate a known number of cells into 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour before irradiation.[3]
-
Irradiate the cells with varying doses of radiation using an appropriate irradiator.
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group to determine the radiosensitizing effect of this compound.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels in key signaling pathways upon treatment with this compound.
Protocol:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control for a specified time (e.g., 2 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Met, total Met, p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay can be used to determine if this compound induces apoptosis in NSCLC cell lines.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for a desired time period (e.g., 24-72 hours).
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Met signaling pathway in non-small cell lung cancer. The protocols outlined above provide a framework for studying its effects on cell proliferation, survival, and response to radiation in NSCLC cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application of MK-8033 in Gastric Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including gastric cancer, by promoting tumor cell proliferation, survival, migration, and invasion.[2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in gastric cancer models, particularly those with c-Met pathway activation, such as the GTL-16 cell line which harbors MET gene amplification.[1] This document provides detailed application notes and protocols for the use of this compound in gastric cancer research, based on available preclinical data.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 1 nM | Not specified, but potent in gastric cancer cell lines | [1] |
| Mechanism of Action | Inhibition of c-Met autophosphorylation | GTL-16 | [1] |
| Downstream Signaling Inhibition | Inhibition of ERK1/2 and AKT phosphorylation | GTL-16 | [1] |
In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Parameter | Value | Model | Reference |
| Dosage | 100 mg/kg | GTL-16 Xenograft | [1] |
| Administration Route | Oral | GTL-16 Xenograft | [1] |
| Dosing Frequency | Twice daily | GTL-16 Xenograft | [1] |
| Observed Effect | Inhibition of tumor growth | GTL-16 Xenograft | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for evaluating this compound.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in gastric cancer.
Experimental Protocols
Note: The following protocols are representative and based on standard laboratory procedures and available data for this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., GTL-16, SNU-5, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or follow the XTT kit manufacturer's instructions to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Met Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of c-Met and its downstream targets, AKT and ERK1/2.
Materials:
-
Gastric cancer cells (e.g., GTL-16)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed GTL-16 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To detect total proteins or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo GTL-16 Xenograft Model
This protocol describes the establishment of a gastric cancer xenograft model and the evaluation of this compound's anti-tumor efficacy.
Materials:
-
GTL-16 gastric cancer cells
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Harvest GTL-16 cells during their exponential growth phase. Resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare a formulation of this compound in the vehicle. Administer this compound orally at a dose of 100 mg/kg twice daily. Administer the vehicle to the control group following the same schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for c-Met pathway inhibition).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Conclusion
This compound has demonstrated significant preclinical activity against gastric cancer models with c-Met pathway activation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its mechanisms of action in gastric cancer. It is important to note that while preclinical results were promising, the clinical development of this compound was discontinued (B1498344) due to limited clinical activity.[4] Nevertheless, the study of this compound can still provide valuable insights into the role of c-Met signaling in gastric cancer and inform the development of next-generation c-Met inhibitors.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Met (p-Met) Following MK-8033 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular processes including proliferation, motility, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is implicated in the progression and metastasis of numerous human cancers.[2][4][5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (specifically Tyr1234/1235) in its kinase domain. This event activates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which drive oncogenic activities.[1][4][5]
MK-8033 is a potent, small-molecule inhibitor of c-Met with a reported IC50 of 1 nM.[5] It demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with a constitutively active c-Met.[5] this compound functions by inhibiting the autophosphorylation of the c-Met receptor, thereby blocking downstream signaling events.[5]
These application notes provide a comprehensive protocol for utilizing Western blot analysis to quantitatively measure the inhibitory effect of this compound on c-Met phosphorylation in cancer cell lines. This method is fundamental for evaluating the compound's mechanism of action and cellular potency.
c-Met Signaling Pathway and Inhibition by this compound
The binding of HGF to the c-Met receptor initiates a signaling cascade critical for cell function. This compound targets the kinase domain of c-Met, preventing the key autophosphorylation step required for pathway activation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Dose-Response Studies of MK-8033
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in the development and progression of various human cancers.[2] this compound has demonstrated significant anti-proliferative activity in preclinical in vitro models, particularly in tumors dependent on c-Met signaling.[2] These application notes provide a comprehensive overview of the in vitro dose-response characteristics of this compound, along with detailed protocols for key experimental assays to assess its activity and mechanism of action.
Data Presentation
The potency of this compound has been evaluated in both biochemical and cell-based assays. The following tables summarize the quantitative data from in vitro studies.
Table 1: Biochemical Potency of this compound
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| c-Met (Wild-Type) | In Vitro Kinase Assay | 1 | ATP-competitive inhibition.[2][3] |
| c-Met (Y1230C mutant) | In Vitro Kinase Assay | 0.6 | |
| c-Met (Y1230H mutant) | In Vitro Kinase Assay | 0.6 | |
| c-Met (Y1235D mutant) | In Vitro Kinase Assay | 0.6 | |
| c-Met (N1100Y mutant) | In Vitro Kinase Assay | 2.0 | [3] |
| c-Met (M1250T mutant) | In Vitro Kinase Assay | 1.2 | |
| Ron | In Vitro Kinase Assay | 7 | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | c-Met Expression | IC50 (nM) | Assay Type |
| GTL-16 | Gastric Cancer | High (amplified) | 582 ± 30 | Proliferation Assay |
| HCT116 | Colon Cancer | Low | > 10,000 | Proliferation Assay |
| EBC-1 | Non-Small Cell Lung Cancer | High | Radiosensitized | Clonogenic Survival |
| H1993 | Non-Small Cell Lung Cancer | High | Radiosensitized | Clonogenic Survival |
| A549 | Non-Small Cell Lung Cancer | Low | Not radiosensitized | Clonogenic Survival |
| H460 | Non-Small Cell Lung Cancer | Low | Not radiosensitized | Clonogenic Survival |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, leading to the activation of downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and RAS/MEK/ERK pathways. This compound blocks the initial autophosphorylation of c-Met, thereby inhibiting the entire downstream signaling cascade.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the dose-response of this compound are provided below.
In Vitro c-Met Kinase Assay
This assay determines the direct inhibitory effect of this compound on c-Met kinase activity. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., GTL-16, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of c-Met Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream effectors, AKT and ERK.
Materials:
-
Cancer cell lines (e.g., GTL-16, A549)
-
HGF (for cell lines that are not constitutively active)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in a serum-free medium for 24 hours (if HGF stimulation is required).
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF for 15 minutes (if applicable).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro studies of this compound.
References
Application Notes and Protocols for MK-8033 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It demonstrates a high affinity for the activated conformation of the c-Met kinase, competitively binding to the ATP-binding pocket and thereby blocking its autophosphorylation and subsequent downstream signaling.[2] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of various cancers, making this compound a valuable tool for cancer research and therapeutic development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound exerts its effects by inhibiting the hepatocyte growth factor (HGF)/c-Met signaling axis. This inhibition prevents the autophosphorylation of c-Met, which in turn blocks the activation of downstream pathways crucial for cell survival, proliferation, and migration, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Cancer Type | Value | Notes |
| IC50 (Kinase Assay) | Wild-Type c-Met | - | 1 nM | Potent enzymatic inhibition. |
| IC50 (Proliferation) | GTL-16 | Gastric Adenocarcinoma | 582 ± 30 nM | This cell line has amplified and overexpressed MET. |
| IC50 (Proliferation) | HCT116 | Colorectal Carcinoma | > 10,000 nM | Indicates low sensitivity in cell lines without c-Met activation. |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration. Researchers should determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 471.53 g/mol ), dissolve 4.715 mg of the compound in 1 ml of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage.
2. Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
3. Western Blot Analysis of c-Met Signaling Pathway
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream targets, AKT and ERK, by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., A549 for HGF-inducible c-Met phosphorylation or GTL-16 for constitutive phosphorylation)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Hepatocyte Growth Factor (HGF), if required for the cell line
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-inducible cells (e.g., A549): Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Then, stimulate the cells with HGF (e.g., 50 ng/ml) for 15-30 minutes.
-
For cells with constitutive c-Met activation (e.g., GTL-16): Treat the cells with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 2-4 hours in complete medium.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
References
- 1. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of c-Met Activation and Inhibition by MK-8033
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing immunohistochemistry (IHC) to detect the activation state of the c-Met receptor and to evaluate the inhibitory effects of MK-8033. The c-Met receptor, a receptor tyrosine kinase, is a crucial target in cancer research due to its role in tumor growth, invasion, and metastasis when aberrantly activated.[1][2][3] Activation of c-Met is characterized by the autophosphorylation of key tyrosine residues (Y1234 and Y1235) within its kinase domain.[1][4][5][6]
This compound is a small-molecule inhibitor that targets c-Met, effectively reducing its phosphorylation and downstream signaling.[7] Immunohistochemistry for phosphorylated c-Met (p-cMet) serves as a powerful tool to visualize and quantify c-Met activation in tissue samples, providing a direct method to assess the pharmacodynamic effects and target engagement of inhibitors like this compound in preclinical and clinical settings.[4][7][8]
c-Met Signaling Pathway and this compound Inhibition
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and trans-phosphorylation of tyrosine residues in the intracellular kinase domain.[9] This event triggers the recruitment of adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT pathways, which collectively drive cellular processes like proliferation, survival, and motility.[1][9][10][11] Dysregulation of this pathway is implicated in numerous cancers.[2][10] this compound functions by inhibiting the kinase activity of c-Met, thereby preventing its autophosphorylation and blocking the subsequent downstream signaling events.[7]
Experimental Workflow
The overall workflow involves treating the biological system (cell culture or animal model) with this compound, followed by tissue collection, processing, and subsequent immunohistochemical staining for phosphorylated c-Met.
Protocols
Protocol 1: In Vitro/In Vivo Treatment with this compound
This protocol provides a general guideline for treating biological samples with this compound to assess its effect on c-Met phosphorylation.
-
Cell Line Treatment (In Vitro):
-
Culture cancer cell lines with known high c-Met expression (e.g., EBC-1, H1993) to 70-80% confluency.[7]
-
Starve cells in a serum-free or low-serum medium for 12-24 hours, if required, to reduce basal receptor activation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration, typically 2 hours, to observe effects on phosphorylation.[7]
-
For ligand-induced activation studies, pre-treat with this compound for 1-2 hours before stimulating with HGF.
-
Harvest cells for creation of cell blocks for FFPE processing or for western blot analysis to confirm IHC results.[7]
-
-
Animal Model Treatment (In Vivo):
-
Establish xenograft or syngeneic tumor models using cell lines with high c-Met expression.
-
Administer this compound or vehicle control to tumor-bearing animals according to the established dosing regimen and route.
-
Collect tumor tissues at appropriate time points post-treatment (e.g., 2, 6, 24 hours) to create a time-course of target inhibition.
-
Immediately fix tissues in 10% neutral buffered formalin (NBF) for 24-48 hours before proceeding to tissue processing.[12]
-
Protocol 2: Immunohistochemistry for Phospho-c-Met on FFPE Tissues
This protocol details the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Bake slides at 60-65°C for 30-60 minutes.[13]
-
Immerse slides in Xylene: 2 changes for 5 minutes each.[14]
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.[14]
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).[12]
-
Immerse slides in a retrieval solution (e.g., Tris-EDTA, pH 9.0).[13]
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[12]
-
Allow slides to cool to room temperature in the retrieval buffer for at least 20 minutes.
-
Rinse slides in a wash buffer (e.g., TBS with 0.05% Tween-20).
-
-
Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[14]
-
Protein Block: Incubate with a non-specific protein blocking solution (e.g., Normal Goat Serum) for 15-30 minutes to reduce background staining.[14]
-
Primary Antibody: Incubate sections with a primary antibody specific for phosphorylated c-Met (e.g., anti-Phospho-Met Tyr1234/1235) at the optimized dilution. Incubation is typically for 1 hour at room temperature or overnight at 4°C.[5][14] Rinse with wash buffer (3 changes for 5 minutes each).
-
Detection System: Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[14] Rinse thoroughly with wash buffer.
-
Chromogen: Apply a DAB (3,3'-Diaminobenzidine) solution and incubate for 5-10 minutes, or until the desired brown stain intensity is reached.[14] Monitor development under a microscope.
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain: Immerse slides in Hematoxylin for 1-3 minutes.[14]
-
Bluing: Rinse with water and then immerse in a bluing solution (e.g., 0.2% ammonia (B1221849) water or a commercial solution) for 1-2 minutes.[14]
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[14]
-
Mounting: Coverslip the slides using a permanent mounting medium.
-
Data Presentation and Interpretation
Quantitative Data Tables
Table 1: Recommended Reagents and Conditions for p-cMet IHC
| Parameter | Recommendation | Notes |
|---|---|---|
| Fixation | 10% Neutral Buffered Formalin (24-48h) | Over-fixation can mask epitopes.[12] |
| Section Thickness | 4-5 µm | Ensures cell monolayer for clear analysis.[15] |
| Antigen Retrieval | HIER in Tris-EDTA Buffer (pH 9.0) | Critical for unmasking phospho-epitopes in FFPE tissue.[13] |
| Primary Antibody | Rabbit mAb anti-Phospho-Met (Tyr1234/1235) | Use an antibody validated for IHC. Dilution must be optimized (e.g., 1:100-1:500).[5] |
| Detection System | HRP-Polymer Kit | Provides high sensitivity and low background. |
| Chromogen | DAB | Produces a stable, brown precipitate. |
| Control Tissues | Untreated and inhibitor-treated MKN45 cell blocks; tumor xenografts with known c-Met activation. | Essential for validating staining and inhibitor effect.[5] |
Table 2: Semi-Quantitative H-Score System for p-cMet Staining A scoring system can be used to quantify the staining results, often combining intensity and the percentage of positive cells.[4][16]
| Score | Staining Intensity | Description |
| 0 | No staining | No detectable staining in tumor cells. |
| 1+ | Weak | Faint, diffuse cytoplasmic and/or membrane staining. |
| 2+ | Moderate | Clear, moderate cytoplasmic and/or membrane staining. |
| 3+ | Strong | Intense, distinct cytoplasmic and/or membrane staining. |
H-Score Calculation: H-Score = (1 * % cells at 1+) + (2 * % cells at 2+) + (3 * % cells at 3+). The score ranges from 0 to 300.
Table 3: Expected Outcomes of this compound Treatment on p-cMet IHC
| Treatment Group | Expected p-cMet Staining Pattern | Expected H-Score | Interpretation |
|---|---|---|---|
| Vehicle Control | Moderate to strong membrane/cytoplasmic staining in tumor cells. | High (e.g., 150-300) | Indicates active c-Met signaling pathway. |
| This compound Treated | Absent or significantly reduced staining intensity and frequency. | Low (e.g., 0-50) | Demonstrates effective target inhibition by this compound.[7] |
Interpretation of Results
A successful experiment will demonstrate a clear reduction in p-cMet staining (both intensity and percentage of positive cells) in the this compound treated samples compared to the vehicle-treated controls. This outcome provides strong evidence of target engagement and confirms the mechanism of action of this compound as an inhibitor of c-Met phosphorylation in a tissue-based context. Comparing H-scores between groups allows for a quantitative assessment of the inhibitor's potency.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SignalSlide® Phospho-Met (Tyr1234/1235) IHC Controls | Cell Signaling Technology [cellsignal.com]
- 6. targetedonc.com [targetedonc.com]
- 7. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c‐Met activation in lung adenocarcinoma tissues: An immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-MET [stage.abbviescience.com]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 12. stagebio.com [stagebio.com]
- 13. nordicbiosite.com [nordicbiosite.com]
- 14. fortislife.com [fortislife.com]
- 15. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by the Bcl-2 Inhibitor MK-8033
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the pro-apoptotic efficacy of the selective Bcl-2 inhibitor, MK-8033, using flow cytometry. The protocols outlined below describe the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, enabling a quantitative analysis of this compound's impact on cancer cell lines.
Introduction to Apoptosis and the Role of Bcl-2
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1] The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins.[2][3][4] This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim).[3][5][6] In many cancers, the overexpression of pro-survival Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance.[2][4][7]
This compound is a small molecule inhibitor designed to selectively target the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, thereby liberating them to initiate the apoptotic cascade.[8] This leads to the activation of Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in cell death.[5][7][9]
A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells via flow cytometry.[10][11] Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.[1] By using Annexin V and PI in conjunction, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following table summarizes hypothetical quantitative data on the induction of apoptosis by this compound in a cancer cell line. Data is presented as the percentage of cells in different stages of apoptosis as determined by Annexin V/PI staining and flow cytometry analysis at 24 hours post-treatment.
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 94.5 | 2.5 | 3.0 | 5.5 |
| 10 | 85.2 | 8.3 | 6.5 | 14.8 |
| 50 | 65.8 | 18.7 | 15.5 | 34.2 |
| 100 | 40.1 | 35.4 | 24.5 | 59.9 |
| 500 | 15.7 | 48.9 | 35.4 | 84.3 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation : Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound.
-
Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting :
-
Adherent cells : Carefully collect the culture medium (which contains detached apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach them. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected culture medium.
-
Suspension cells : Collect the cells directly into a 15 mL conical tube.
-
-
Cell Washing : Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[12] Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Binding Buffer Preparation : Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[13] Gently vortex the tubes to mix.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Final Preparation : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12] Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup : Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).
-
Controls and Compensation :
-
Unstained cells : To set the baseline fluorescence.
-
Annexin V-FITC only stained cells : To set the compensation for FITC fluorescence.
-
PI only stained cells : To set the compensation for PI fluorescence.
-
-
Data Acquisition : Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis :
-
Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Use the single-stained controls to set the quadrants to identify the four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Quantify the percentage of cells in each quadrant for each sample.
-
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the Bcl-2 inhibitor this compound using Annexin V and PI staining with flow cytometry. This method is a robust and reliable tool for evaluating the efficacy of apoptosis-inducing compounds in preclinical drug development. Accurate data analysis and appropriate controls are critical for obtaining meaningful and reproducible results.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Resistant Cell Line to MK-8033
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases, showing preferential binding to the activated state of c-Met.[1] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in tumor development, progression, metastasis, and angiogenesis.[2][3] this compound has demonstrated anti-proliferative activity in various cancer cell lines, particularly those with c-Met amplification, by inhibiting downstream signaling through the MAPK and PI3K/AKT pathways.[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
These application notes provide a detailed protocol for establishing a cancer cell line with acquired resistance to this compound. Furthermore, it outlines a comprehensive strategy for characterizing the molecular mechanisms underlying this resistance, which is critical for the development of next-generation inhibitors and combination therapies to overcome it.
Mechanism of Action of this compound and Known Resistance Pathways
This compound inhibits the autophosphorylation of c-Met, thereby blocking downstream signaling cascades essential for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[2][4]
Resistance to c-Met inhibitors can arise through two primary mechanisms:
-
On-target resistance: This involves genetic alterations within the MET gene itself, such as secondary mutations in the kinase domain (e.g., at codons D1228, Y1230) or amplification of the MET gene, leading to overexpression of the target protein.[1][5][6][7]
-
Off-target resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-Met.[8] Common bypass tracks include the activation of other receptor tyrosine kinases like EGFR, HER2, or HER3, or the activation of downstream signaling molecules such as KRAS or PI3K.[1][6][7][9]
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to be initially sensitive to this compound (e.g., GTL-16 gastric carcinoma or a non-small cell lung cancer line with c-Met amplification).
-
This compound: (Source to be specified by the researcher)
-
Cell Culture Medium: (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Viability Assay Kit: (e.g., MTT, CellTiter-Glo®)
-
DMSO (Dimethyl sulfoxide)
-
Cryopreservation Medium: (e.g., 90% FBS, 10% DMSO)
-
Reagents for Western Blotting, qPCR, and Sequencing
Protocol for Establishing an this compound Resistant Cell Line
This protocol utilizes a continuous exposure with dose escalation method, which mimics the gradual development of resistance in a clinical setting.[9]
-
Determine the Initial IC50 of this compound:
-
Plate the parental (sensitive) cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (a concentration that inhibits 10% of cell growth).
-
Continuously culture the cells in this medium, passaging them as they reach 70-80% confluency.
-
Monitor cell morphology and growth rate. Initially, a significant amount of cell death is expected.
-
-
Dose Escalation:
-
Once the cells have adapted and exhibit a stable growth rate (typically after 2-3 passages), gradually increase the concentration of this compound. A 1.5 to 2-fold increase is recommended.
-
Continue this stepwise increase in drug concentration. If excessive cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase it again.
-
The entire process of generating a highly resistant cell line can take 6-12 months.[10]
-
-
Cryopreservation:
-
At each stage of increased resistance, cryopreserve aliquots of the cells. This creates a valuable resource for future comparative studies.
-
-
Isolation of a Monoclonal Resistant Cell Line (Optional but Recommended):
-
Once the desired level of resistance is achieved (e.g., cells are viable at a concentration >10x the initial IC50), perform limiting dilution cloning to isolate a single-cell-derived monoclonal population. This ensures a homogenous resistant cell line for subsequent experiments.
-
Characterization of the this compound Resistant Cell Line
-
Cell Viability Assay: Determine the IC50 of this compound on the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the resistant cells in the presence of this compound compared to the parental cells.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages) and then re-determine the IC50. This will ascertain if the resistance is stable or requires continuous drug pressure.
-
MET Gene Sequencing:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the MET kinase domain to identify any acquired point mutations.
-
-
MET Gene Amplification Analysis:
-
Quantitative PCR (qPCR): Measure the MET gene copy number in resistant cells relative to parental cells.
-
Fluorescence in situ Hybridization (FISH): Visualize and quantify MET gene amplification on a chromosomal level.
-
-
Western Blot Analysis:
-
Prepare protein lysates from parental and resistant cells, both with and without this compound treatment.
-
Probe for the phosphorylation status of key signaling proteins in the c-Met pathway and potential bypass pathways:
-
c-Met Pathway: p-c-Met, total c-Met, p-AKT, total AKT, p-ERK1/2, total ERK1/2.
-
Bypass Pathways: p-EGFR, total EGFR, p-HER2, total HER2, p-HER3, total HER3.
-
-
-
Receptor Tyrosine Kinase (RTK) Array: A phospho-RTK array can be used to screen for the activation of a broad range of RTKs simultaneously, providing a more comprehensive view of potential bypass signaling.
-
KRAS/BRAF Mutation Analysis: Sequence key exons of KRAS and BRAF to check for activating mutations that could drive downstream signaling independently of c-Met.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (Fold Change) |
| Parental | [Insert Value] | 1 |
| This compound Resistant | [Insert Value] | [Calculate Value] |
Table 2: Relative MET Gene Copy Number in Parental and Resistant Cell Lines
| Cell Line | Relative MET Gene Copy Number |
| Parental | 1 |
| This compound Resistant | [Insert Value] |
Table 3: Summary of Western Blot Analysis of Key Signaling Proteins
| Protein | Parental (Untreated) | Parental (+this compound) | Resistant (Untreated) | Resistant (+this compound) |
| p-c-Met | +++ | + | +++ | ++ |
| c-Met | +++ | +++ | +++ | +++ |
| p-AKT | +++ | + | +++ | +++ |
| AKT | +++ | +++ | +++ | +++ |
| p-ERK1/2 | +++ | + | +++ | +++ |
| ERK1/2 | +++ | +++ | +++ | +++ |
| p-EGFR | + | + | +++ | +++ |
| EGFR | ++ | ++ | ++ | ++ |
(Note: '+' indicates the relative intensity of the protein band)
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action and Resistance
Caption: this compound signaling pathway and potential resistance mechanisms.
Experimental Workflow for Generating and Characterizing Resistant Cells
Caption: Workflow for establishing and characterizing this compound resistant cells.
Conclusion
The establishment and thorough characterization of an this compound resistant cell line provide an invaluable in vitro model to understand the molecular basis of acquired resistance to c-Met inhibition. The protocols outlined in these application notes offer a systematic approach to not only generate such a cell line but also to dissect the underlying on-target and off-target resistance mechanisms. The insights gained from these studies are essential for the rational design of novel therapeutic strategies, including the development of next-generation inhibitors and effective combination therapies, to ultimately improve patient outcomes.
References
- 1. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating MK-8033 Dose-Limiting Toxicity: A Technical Guide
For researchers and drug development professionals investigating the c-Met/Ron dual kinase inhibitor MK-8033, a thorough understanding of its dose-limiting toxicity (DLT) profile is critical for experimental design and data interpretation. This technical support center provides a comprehensive overview of the key findings from the first-in-human phase I clinical trial, including troubleshooting guides and frequently asked questions to address specific challenges.
Dose-Limiting Toxicity Data Summary
The following table summarizes the dose-limiting toxicities observed during the phase I dose-escalation study of this compound in patients with advanced solid tumors.[1][2]
| Dose Level | Dose (mg, twice daily) | Number of Patients with DLTs | Type of Dose-Limiting Toxicity | Grade |
| 5 | 550 | 1 | Not Specified | Not Specified |
| 6 | 750 | 1 | Not Specified | Not Specified |
| 7 | 1050 | 2 | Not Specified | Not Specified |
| 8 | 1500 | 2 | Not Specified | Not Specified |
The Maximum Tolerated Dose (MTD) was determined to be 750 mg twice daily.[1][2]
Most Frequent Toxicities (All Grades):
| Toxicity | Percentage of Patients |
| Fatigue | 28.3% |
| Nausea | 21.7% |
| Alopecia | 19.6% |
These toxicities were predominantly Grade 1 or 2.[1][2]
Specific Dose-Limiting Toxicities Observed Across Dose Levels: [1][2]
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Fatigue (Grade 3)
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Nausea (Grade 2 and 3)
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Vomiting (Grade 2 and 3)
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Transaminitis (Grade 3 elevated ALT and AST)
-
Elevated blood amylase (Grade 3)
-
Hypokalemia (Grade 4)
Experimental Protocols
Phase I Dose-Escalation Study Design
The first-in-human trial of this compound was a phase I, multicenter, open-label, dose-escalation study in patients with advanced solid tumors.[1][3]
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Primary: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.
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Secondary: To evaluate the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and preliminary anti-tumor activity.
Methodology: [1]
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Dose Escalation: An accelerated continual reassessment method was employed.
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Patient Population: 46 patients were treated across nine dose levels, ranging from 100 mg to 3000 mg daily.[2]
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Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any of the following events occurring during the first cycle of treatment:
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Grade ≥ 3 non-hematologic toxicity (with the exception of alopecia or inadequately treated nausea/vomiting/diarrhea).
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Grade 4 hematologic toxicity (with exceptions for Grade 3 neutropenic fever and thrombocytopenia).
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Any treatment-related toxicity that resulted in a treatment delay of more than 3 weeks.[1][2]
-
Visualizing Key Pathways and Processes
This compound Mechanism of Action: c-Met Signaling Pathway
This compound is a small-molecule inhibitor that preferentially binds to the activated conformation of the c-Met receptor tyrosine kinase.[1][5] This inhibition blocks downstream signaling pathways implicated in tumor growth, proliferation, and metastasis.[2]
Caption: Inhibition of c-Met signaling by this compound.
Experimental Workflow: Phase I Dose Escalation
The following diagram illustrates the workflow of the dose-escalation portion of the this compound Phase I clinical trial.
Caption: Workflow for determining the MTD of this compound.
Troubleshooting and FAQs
Q1: How should I interpret the reported DLTs in the context of my preclinical studies?
A1: The DLTs observed in the clinical trial (fatigue, nausea, vomiting, transaminitis, and hypokalemia) provide crucial information for monitoring in vivo preclinical models.[1][2] While the specific manifestations of toxicity may differ between species, it is advisable to incorporate comprehensive metabolic panels and regular clinical observations focusing on these parameters in your animal studies. This will help in establishing a therapeutic window and anticipating potential safety issues.
Q2: The MTD was determined to be 750 mg twice daily. How does this translate to dosing in our in vitro or in vivo models?
A2: Direct extrapolation of the human MTD to preclinical models is not straightforward due to differences in metabolism and pharmacokinetics. The clinical trial publication notes that a twice-daily dose of 100 mg/kg in a mouse xenograft model was well-tolerated and achieved plasma concentrations exceeding the IC50 for target inhibition.[2] For in vitro studies, the IC50 of 1 nM for the HGF/c-Met axis provides a starting point for concentration-response experiments.[2] It is recommended to perform dose-ranging studies in your specific models to determine the optimal concentration or dose that balances efficacy and toxicity.
Q3: We are observing toxicities in our animal models that were not reported as DLTs in the clinical trial. What could be the reason?
A3: There are several potential reasons for this discrepancy:
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Species-Specific Differences: The metabolic pathways and off-target effects of this compound may differ between humans and your animal model.
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Study Duration: The DLT assessment period in the clinical trial was the first cycle.[1][2] Longer-term exposure in your preclinical studies may reveal cumulative toxicities.
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Underlying Conditions: The patient population in the clinical trial had advanced solid tumors and may have had different baseline health statuses compared to your animal models.[1][3]
It is important to thoroughly characterize any novel toxicities observed in your models and consider their potential relevance to human safety.
Q4: What is the significance of this compound preferentially binding to the activated conformation of c-Met?
A4: This preferential binding is a key characteristic of this compound.[1][5] It suggests that the inhibitor may have greater potency in tumors where the c-Met pathway is constitutively activated. This could lead to a wider therapeutic index, as the inhibitor may be less active against the inactive form of the receptor in normal tissues. This characteristic may also result in equal potency against a panel of oncogenic activating mutations of c-Met.[5]
Q5: Why was the clinical development of this compound discontinued (B1498344) despite being well-tolerated?
A5: The publication of the phase I trial states that further clinical development of this compound was discontinued by the company.[1] While the drug was well-tolerated, it showed limited clinical activity, with only one patient achieving a partial response.[1][2] This highlights the challenge of translating preclinical efficacy into clinical benefit.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of this compound in Patients With Advanced Solid Tumors (this compound-001) [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-8033 Dosage in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met/Ron dual kinase inhibitor, MK-8033, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule, dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It preferentially binds to the activated conformation of c-Met, inhibiting its autophosphorylation and downstream signaling pathways, including the MAPK and PI3K pathways.[1] This inhibition can block tumor cell proliferation, survival, and migration in cancers where the c-Met pathway is aberrantly activated.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
Based on preclinical studies, a dose of 100 mg/kg administered orally twice daily has been shown to be well-tolerated and effective in a GTL-16 gastric cancer xenograft mouse model.[2] This dosage regimen resulted in plasma concentrations that exceeded the IC50 for target inhibition over a 24-hour period.[2]
Q3: What is the GTL-16 cell line and why is it used for this compound studies?
The GTL-16 is a human gastric adenocarcinoma cell line characterized by the amplification and overexpression of the MET gene, leading to constitutive activation of the c-Met receptor. This makes it a suitable model for evaluating the efficacy of c-Met inhibitors like this compound.
Q4: What are the known toxicities of this compound in preclinical and clinical studies?
While specific toxicity data in mice is limited in publicly available literature, the first-in-human phase I clinical trial reported the following common adverse events:
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Fatigue
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Nausea
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Vomiting
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Alopecia (hair loss)
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Transaminitis (elevated liver enzymes)
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Hypokalemia (low potassium)[2]
Researchers should monitor mice for general signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.
Q5: Has the clinical development of this compound been continued?
No, the clinical development of this compound was discontinued (B1498344) by Merck due to limited clinical activity observed in the phase I trial.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor or inconsistent tumor growth inhibition | Suboptimal dosage | Ensure accurate dosing and consider a dose-escalation study to determine the optimal dose for your specific mouse model and tumor type. The recommended starting dose is 100 mg/kg twice daily, orally.[2] |
| Poor drug absorption/bioavailability | Verify the formulation and administration technique. For poorly soluble compounds like many kinase inhibitors, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a vehicle like PEG400 may be appropriate. Ensure proper oral gavage technique to deliver the full dose to the stomach. | |
| Tumor model resistance | Confirm that your chosen cell line has activated c-Met signaling. If not, this compound is unlikely to be effective. Consider using a different, more sensitive model. | |
| Signs of toxicity in mice (e.g., weight loss, lethargy) | Dosage is too high | Reduce the dosage or the frequency of administration. Monitor the animals closely for signs of recovery. If severe toxicity is observed, euthanize the animals according to ethical guidelines. |
| Formulation-related toxicity | The vehicle used for administration may be causing adverse effects. Prepare the vehicle alone and administer it to a control group of mice to assess its tolerability. | |
| Difficulty with oral formulation | Poor solubility of this compound | This compound is a small molecule that may have limited aqueous solubility. Consider using a suspension or a solution in a suitable vehicle. Common vehicles for oral gavage of kinase inhibitors in mice include 0.5% methylcellulose, 0.5% carboxymethylcellulose, or polyethylene (B3416737) glycol (PEG). A small amount of a surfactant like Tween 80 can be added to improve wettability and prevent aggregation in suspensions. |
| Inaccurate dosing due to precipitation | Ensure the formulation is homogenous before each administration. If using a suspension, vortex or stir the mixture immediately before drawing it into the syringe. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a GTL-16 Xenograft Model
| Parameter | Value | Reference |
| Cell Line | GTL-16 (Gastric Carcinoma) | [2] |
| Mouse Strain | Not specified (likely immunodeficient, e.g., nude or SCID) | |
| Administration Route | Oral | [2] |
| Dosage | 100 mg/kg | [2] |
| Frequency | Twice daily | [2] |
| Outcome | Inhibition of pathway activation and tumor growth | [2] |
| Tolerability | Well-tolerated | [2] |
Table 2: Reported Adverse Events for this compound in a Phase I Clinical Trial (Human Data)
| Adverse Event | Grade | Reference |
| Fatigue | Grade 3 | [2] |
| Nausea | Grade 2 and 3 | [2] |
| Vomiting | Grade 2 and 3 | [2] |
| Elevated ALT/AST (Transaminitis) | Grade 3 | [2] |
| Elevated Blood Amylase | Grade 3 | [2] |
| Hypokalemia | Grade 4 | [2] |
Note: This data is from human clinical trials and may not directly translate to mouse models. It is provided for informational purposes to guide monitoring for potential toxicities.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Mouse Model
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Cell Culture: Culture GTL-16 cells (or another appropriate c-Met activated cell line) under standard conditions.
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Tumor Implantation:
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Harvest cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS).
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Inject the appropriate number of cells (typically 1x10^6 to 10x10^6) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
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Tumor Growth Monitoring:
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Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
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Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
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Animal Randomization: Once tumors have reached the desired size, randomize the mice into treatment and control groups.
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This compound Formulation (Example for a Suspension):
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Calculate the required amount of this compound and vehicle for the study.
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Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
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Add a small amount of Tween 80 (e.g., 0.1% v/v) to the vehicle.
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Triturate the this compound powder with a small amount of the vehicle to form a paste.
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Gradually add the remaining vehicle to the paste while vortexing or stirring to create a homogenous suspension.
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Prepare fresh daily or assess stability for longer-term storage.
-
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Drug Administration:
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Administer this compound orally via gavage at the desired dose (e.g., 100 mg/kg) and frequency (e.g., twice daily).
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Administer the vehicle alone to the control group.
-
-
Monitoring:
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Continue to monitor tumor growth and body weight regularly.
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Observe the animals daily for any signs of toxicity (e.g., changes in appearance or behavior).
-
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Endpoint:
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Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period, according to institutional guidelines.
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Excise tumors for further analysis (e.g., pharmacodynamic studies, histology).
-
Visualizations
Caption: this compound inhibits the c-Met signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MK-8033
Note to Researcher: The query for "MK-8033" in the context of neuroscience research likely contains a typographical error. This compound is a c-Met inhibitor investigated in oncology.[1][2] The compound widely used in neuroscience for inducing psychosis-like states and studying NMDA receptor function is MK-801 (Dizocilpine) . This technical support center is therefore focused on troubleshooting experiments with MK-801.
Welcome to the technical support center for MK-801 (Dizocilpine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues and inconsistencies encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing highly variable results between animals even at the same dose of MK-801?
A1: Inconsistent results are a well-documented challenge with MK-801 and can be attributed to several factors:
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Animal Strain, Sex, and Age: Different rodent strains (e.g., C57BL/6J vs. BALB/c mice) exhibit different sensitivities to MK-801.[3] Sex and developmental stage also significantly influence behavioral outcomes.[2][4]
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Administration Route and Timing: The method of administration (e.g., intraperitoneal vs. subcutaneous) affects the bioavailability and concentration of the drug in the brain.[2] The timing of administration relative to behavioral testing is also critical for observing specific effects.
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Dose-Dependent Biphasic Effects: MK-801 exerts different, sometimes opposite, effects at different doses. Low doses might impair memory without causing hyperlocomotion, while higher doses induce significant motor effects that can confound cognitive assessments.[2][3][5]
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Environmental Factors: The novelty of the testing environment and the level of stress can interact with the drug's effects.[6]
Q2: My animals are showing extreme hyperactivity and stereotypy, which is interfering with the cognitive task. What should I do?
A2: This is a common dose-dependent side effect.[2] Doses of 0.1 mg/kg and higher are often associated with hyperlocomotion.[2] To mitigate this, consider the following:
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Lower the Dose: Titrate the dose downwards. Doses as low as 0.05 mg/kg or 0.1 mg/kg can produce cognitive deficits without the confounding hyperlocomotion.[2][3]
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Adjust the Timing: Allow more time between the injection and the start of the behavioral task. The peak hyperactive effects may subside, while the cognitive effects persist.
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Task Selection: Choose cognitive tasks that are less dependent on motor performance.
Q3: What is the mechanism of action for MK-801?
A3: MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7] It acts as an open-channel blocker, meaning it binds within the receptor's ion channel pore only when the channel has been activated by glutamate (B1630785) and a co-agonist (glycine or D-serine).[7][8] This physically obstructs the influx of calcium ions (Ca2+), thereby preventing downstream signaling cascades.[7] Its blockade is use-dependent and has a very slow off-rate, making its effects persistent.[9][10]
Q4: Can long-term administration of MK-801 cause neurotoxicity?
A4: Yes, high doses of MK-801 and other NMDA antagonists can induce neuronal vacuolization and necrosis, particularly in the posterior cingulate and retrosplenial cortex.[7] This phenomenon is known as Olney's lesions.[7] Researchers should be cautious with chronic high-dose regimens. Female rats may exhibit higher sensitivity to MK-801 neurotoxicity.[4]
Troubleshooting Guides
Issue 1: Inconsistent Memory Impairment in Y-Maze or Morris Water Maze
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Question: I am administering 0.2 mg/kg of MK-801 but not seeing a consistent impairment in spatial working memory. Why?
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Answer:
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Confounding Motor Effects: At 0.2 mg/kg, hyperlocomotion and ataxia can interfere with task performance, masking a true cognitive deficit.[1][3] In the Y-maze, this can manifest as an increase in total arm entries without a change in alternation percentage.[11]
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Dose Optimization: The optimal dose for cognitive impairment without motor confounds is often lower. Try reducing the dose to the 0.05-0.1 mg/kg range.[2][3]
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Administration Route: Subcutaneous (SC) injections may be more effective than intraperitoneal (IP) injections at impairing spatial memory, achieving higher brain tissue concentrations.[2]
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Timing: Ensure the drug is administered at a consistent time before testing (typically 30 minutes) to allow for peak effect.[12]
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Issue 2: No Effect Observed on Prepulse Inhibition (PPI)
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Question: I am using a short-term (5-day) administration protocol for MK-801 but not observing deficits in sensorimotor gating. What is wrong?
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Answer:
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Treatment Duration: Studies have shown that long-term (e.g., 14-day) early postnatal treatment with MK-801 is more effective at inducing PPI deficits than short-term (5-day) treatment.[13] The duration of NMDA receptor hypofunction appears critical for producing certain behavioral endophenotypes.[13]
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Developmental Stage: The specific postnatal days of administration are crucial. The detrimental effects may only manifest if the treatment occurs during a critical developmental window.[13]
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Dose Level: Ensure the dose is sufficient. Doses of 0.2 mg/kg to 0.4 mg/kg (twice daily) have been used effectively in long-term postnatal studies.[13]
-
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of MK-801 in Rodents (Acute IP Administration)
| Dose Range (mg/kg) | Primary Behavioral Effect(s) | Species | Common Behavioral Test(s) | Citation(s) |
| 0.01 - 0.05 | Alterations in NMDA receptor subunit expression | Rat | Molecular Assays | [5] |
| 0.05 - 0.1 | Impaired spatial working memory, amnestic effects | Rat, Mouse | Y-Maze, Radial Arm Maze, Novel Object Recognition | [1][2][3][11] |
| 0.1 - 0.3 | Hyperlocomotion, social deficits, stereotypy | Rat, Mouse | Open Field Test, Social Interaction Test | [2][3][14] |
| > 0.3 | Ataxia, severe motor impairment, stereotypy | Rat, Mouse | Open Field Test | [2][11] |
| 1.5 - 5.0 | Neuroprotection (in injury models), potential mortality | Rat | Hypoglycemia/Ischemia Models, Active Place Avoidance | [15][16] |
Table 2: Key Factors Influencing Experimental Variability with MK-801
| Factor | Description of Impact | Citation(s) |
| Dose | The most critical factor. Effects are highly dose-dependent, with different behavioral domains affected at different concentrations. | [2][3][17] |
| Animal Strain | Different inbred and outbred strains show varying sensitivity to motor and cognitive effects. | [2][3] |
| Sex | Females can show higher sensitivity to neurotoxic effects. | [4] |
| Administration Route | Affects pharmacokinetics (e.g., SC vs. IP can lead to different brain concentrations). | [2] |
| Treatment Schedule | Acute vs. sub-chronic vs. chronic administration can lead to tolerance or sensitization and different long-term outcomes. | [13][14][18] |
| Behavioral Paradigm | The specific demands of the task (e.g., motor vs. cognitive load) will determine the observed outcome. | [12][19][20] |
Experimental Protocols
Protocol 1: Induction of Hyperlocomotion in Mice
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Animal Model: Adult male CD-1 mice (4-5 weeks old).[3]
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Drug Preparation: Dissolve (+)-MK-801 hydrogen maleate (B1232345) in a 0.9% NaCl solution (saline).[3] Prepare fresh daily.
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Administration:
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Behavioral Testing (Open Field Test):
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30 minutes post-injection, place the mouse in the center of an open field arena (e.g., 40x40x30 cm).[3]
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Allow the animal to explore freely for 30 minutes.
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Use an automated tracking system to measure the total distance traveled (cm) as the primary measure of locomotor activity.[3] The first 5 minutes can be designated as a habituation period.[3]
-
Protocol 2: Assessment of Working Memory in the Y-Maze
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Animal Model: Adult male CD-1 mice.[11]
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Drug Preparation: Prepare MK-801 in saline as described in Protocol 1.
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Administration:
-
Behavioral Testing (Y-Maze Spontaneous Alternation):
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30 minutes post-injection, place the mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
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Record the sequence of arm entries. An entry is counted when all four paws are within an arm.
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Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] * 100. An alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).
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A significant reduction in alternation percentage in the MK-801 group compared to control indicates a working memory deficit.[11]
-
Mandatory Visualizations
Caption: NMDA receptor signaling and site of MK-801 action.
Caption: Typical workflow for a behavioral study using MK-801.
Caption: Troubleshooting flowchart for MK-801 experiments.
References
- 1. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dizocilpine (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dizocilpine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of early postnatal MK-801 treatment on behavioral properties in rats: Differences according to treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of chronic treatment with dizocilpine (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Higher doses of (+)MK-801 (dizocilpine) induced mortality and procedural but not cognitive deficits in delayed testing in the active place avoidance with reversal on the Carousel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of intermittent subchronic MK‐801 administration on dopamine synthesis capacity and responsiveness in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of NMDA antagonist dizocilpine (MK-801) are modulated by the number of distractor stimuli in the rodent odor span task of working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modeling the effects of the NMDA receptor antagonist MK-801 on timing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-8033 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to MK-8033, a c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the activated form of c-Met, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and metastasis.[2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to c-Met inhibitors like this compound can be broadly categorized into two types: on-target and off-target resistance.
-
On-target resistance involves genetic changes in the MET gene itself. This can include:
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for c-Met signaling. This is often referred to as "bypass signaling."
Q3: What are the common bypass signaling pathways implicated in resistance to c-Met inhibitors?
Several signaling pathways have been identified as potential bypass mechanisms that can confer resistance to c-Met inhibitors:
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PIM Kinase Upregulation: Increased expression of PIM-1 and PIM-3 kinases can promote cell survival by regulating the translation of the anti-apoptotic protein Bcl-2.
-
Activation of other Receptor Tyrosine Kinases (RTKs):
-
Activation of Downstream Signaling Molecules:
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular program that can be associated with increased resistance to targeted therapies.[7]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in my cell culture model.
This scenario suggests the development of acquired resistance. The following steps can help you investigate the underlying mechanism.
Troubleshooting Steps & Experiments:
-
Confirm Resistance:
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant fold-increase in IC50 confirms resistance.
-
Expected Outcome: Resistant cells will exhibit a rightward shift in the dose-response curve and a higher IC50 value.
-
-
Investigate On-Target Mechanisms:
-
Experiment 1: Western Blot for c-Met expression.
-
Purpose: To check for c-Met overexpression.
-
Procedure: Lyse parental and resistant cells and perform a western blot using antibodies against total c-Met and a loading control (e.g., β-actin).
-
Interpretation: A significant increase in total c-Met protein levels in the resistant line suggests MET amplification.
-
-
Experiment 2: Sanger Sequencing or Next-Generation Sequencing (NGS) of the MET gene.
-
Purpose: To identify secondary mutations in the c-Met kinase domain.
-
Procedure: Extract genomic DNA from both parental and resistant cells and sequence the coding region of the MET gene.
-
Interpretation: The presence of new mutations in the resistant cell line, particularly in the kinase domain, indicates a likely on-target resistance mechanism.
-
-
-
Investigate Off-Target (Bypass) Mechanisms:
-
Experiment: Phospho-Receptor Tyrosine Kinase (RTK) Array or Western Blot Analysis.
-
Purpose: To identify the activation of alternative signaling pathways.
-
Procedure: Use a phospho-RTK array to screen for the activation of a wide range of RTKs. Alternatively, perform western blots for key phosphorylated proteins in suspected bypass pathways (e.g., p-EGFR, p-AKT, p-ERK, PIM-1).
-
Interpretation: Increased phosphorylation of specific RTKs or downstream signaling molecules in the resistant cells, especially in the presence of this compound, points towards the activation of a bypass track.
-
-
Problem 2: My cell line is intrinsically resistant to this compound from the start.
This suggests that the cells have pre-existing mechanisms that allow them to survive c-Met inhibition.
Troubleshooting Steps & Experiments:
-
Confirm c-Met Expression and Activity:
-
Experiment: Western Blot for total c-Met and phosphorylated c-Met (p-Met).
-
Purpose: To ensure that c-Met is present and active in your cell line.
-
Procedure: Lyse the cells and perform a western blot for total c-Met and p-Met.
-
Interpretation: If c-Met is not expressed or not phosphorylated, the cells are not dependent on this pathway, and thus this compound will not be effective.
-
-
-
Assess for Pre-existing Bypass Pathways:
-
Experiment: Baseline characterization of signaling pathways.
-
Purpose: To identify dominant pro-survival signaling pathways.
-
Procedure: Perform a baseline analysis of key signaling pathways using western blotting for phosphorylated proteins (e.g., p-AKT, p-ERK) or a broader phosphoproteomics analysis.
-
Interpretation: High basal activation of pathways like PI3K/AKT or MAPK, independent of c-Met signaling, can explain intrinsic resistance.
-
-
Quantitative Data Summary
While specific quantitative data for this compound resistance is limited in publicly available literature, data from studies on other c-Met inhibitors can provide valuable insights. The following table summarizes typical fold-changes in IC50 values observed in resistant cell lines.
| c-Met Inhibitor | Cell Line | Fold Increase in IC50 (Resistant vs. Sensitive) | Reference |
| Erlotinib & SU11274 | H2170 & H358 | 10-20 fold | [8] |
| Capmatinib | EBC-1 | >1000 fold | [9] |
| Gefitinib & PHA665752 | PC-9 | Not specified, but resistance established | [10] |
Key Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the initial IC50 of this compound using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to or slightly below the IC10-IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next dose increase.
-
Selection of Resistant Clones: After several months of continuous exposure and dose escalation, a population of resistant cells should emerge that can proliferate in high concentrations of this compound (e.g., >10x the initial IC50).
-
Characterization: Confirm the degree of resistance by performing a cell viability assay to determine the new IC50. Resistant cell lines should be maintained in culture medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
Western Blot Analysis of c-Met Signaling Pathway
This protocol outlines the steps for analyzing the expression and phosphorylation status of c-Met and downstream signaling proteins.
Methodology:
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total c-Met, p-Met (Tyr1234/1235), total AKT, p-AKT (Ser473), total ERK, p-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[11][12]
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell viability and determine the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.[13]
Visualizations
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: A troubleshooting workflow for investigating acquired resistance to this compound.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics discloses MET expression in mitochondria as a direct target of MET kinase inhibitor in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. IP-Kinase Assay [bio-protocol.org]
- 5. Phosphoproteomics Reveals MAPK Inhibitors Enhance MET- and EGFR-Driven AKT Signaling in <i>KRAS</i> -Mutant Lung Cancer [ouci.dntb.gov.ua]
- 6. med.upenn.edu [med.upenn.edu]
- 7. LRRK1 Immunoprecipitation kinase assay [protocols.io]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Management of MK-8033-Induced Nausea and Fatigue In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing nausea and fatigue induced by the c-Met/Ron dual kinase inhibitor, MK-8033, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known side effects in vivo?
A1: this compound is a small molecule inhibitor of the c-Met and Ron receptor tyrosine kinases. In a first-in-human Phase I clinical trial involving patients with advanced solid tumors, the most frequently reported treatment-related adverse events were fatigue (28.3%) and nausea (21.7%), which were predominantly grade 1 or 2 in severity. Dose-limiting toxicities (DLTs) included grade 3 fatigue and grade 2 and 3 nausea.
Q2: What is the mechanism of action of this compound?
A2: this compound is a dual inhibitor of c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise). Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, motility, and invasion.[1] this compound inhibits this autophosphorylation and subsequent downstream signaling.
Q3: Are there established preclinical models to study this compound-induced nausea and fatigue?
A3: While specific preclinical models for this compound-induced side effects are not extensively published, researchers can adapt established models for chemotherapy-induced nausea and vomiting (CINV) and cancer-related fatigue. The ferret is considered a gold-standard model for studying drug-induced emesis due to its vomiting reflex.[2][3] For fatigue, rodent models assessing changes in voluntary locomotor activity and wheel running are commonly used.[4][5]
Q4: What are some potential strategies to manage this compound-induced nausea in a preclinical setting?
A4: Based on the management of CINV, co-administration of antiemetic agents can be explored. Standard antiemetics used in preclinical studies include 5-HT3 receptor antagonists (e.g., ondansetron) and NK1 receptor antagonists (e.g., aprepitant).[6][7] Dose-escalation studies of these antiemetics in combination with this compound in a ferret model would be a rational approach to identify an effective mitigation strategy.
Q5: How can fatigue be quantitatively assessed and potentially managed in animal models treated with this compound?
A5: Fatigue can be quantified by measuring decreases in voluntary wheel running activity and general locomotor activity in mice.[4][5] A significant reduction in these activities following this compound administration would indicate a fatigue-like phenotype. Management strategies are less defined for kinase inhibitor-induced fatigue. General approaches in the clinic include dose reduction. In a preclinical setting, evaluating different dosing schedules (e.g., intermittent vs. continuous dosing) could be investigated to see if it mitigates fatigue while maintaining anti-tumor efficacy.
Data Presentation
Table 1: Incidence of Nausea and Fatigue in a Phase I Clinical Trial of this compound
| Adverse Event | Overall Incidence (All Grades) | Grade ≥ 3 Incidence |
| Fatigue | 28.3% | Grade 3 DLT reported |
| Nausea | 21.7% | Grade 2 & 3 DLTs reported |
Data from a first-in-human phase I dose escalation study in patients with advanced solid tumors.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Nausea in the Ferret Model
Objective: To quantify the emetic potential of this compound and evaluate the efficacy of a 5-HT3 antagonist in mitigating nausea and vomiting.
Animals: Male ferrets (Mustela putorius furo).
Methodology:
-
Acclimation: Acclimate ferrets to individual observation cages for at least 3 days prior to the experiment.
-
Baseline Observation: Observe animals for a 2-hour baseline period to ensure no spontaneous emetic events occur.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle for this compound.
-
This compound Group: Administer a predetermined dose of this compound.
-
This compound + Antiemetic Group: Administer the 5-HT3 antagonist (e.g., ondansetron) 30 minutes prior to this compound administration.
-
-
Observation: Continuously observe the animals for 4-6 hours post-dosing. Record the latency to the first emetic episode, the total number of retches, and the total number of vomits.
-
Data Analysis: Compare the emetic events between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: Assessment of this compound-Induced Fatigue in the Mouse Model
Objective: To quantify the effect of this compound on voluntary physical activity as a measure of fatigue.
Animals: Male C57BL/6 mice.
Methodology:
-
Housing: Individually house mice in cages equipped with a running wheel.
-
Acclimation: Allow mice to acclimate to the cages and running wheels for at least one week.
-
Baseline Activity: Record baseline locomotor and running wheel activity for 72 hours prior to treatment. Data is typically collected in 10-minute bins.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle for this compound.
-
This compound Group: Administer a predetermined dose of this compound.
-
-
Activity Monitoring: Continue to record locomotor and running wheel activity for a specified period (e.g., 7 days) post-dosing.
-
Data Analysis: Compare the activity levels during the dark cycle (active period for mice) between baseline and post-treatment periods, and between the vehicle and this compound groups.[5]
Troubleshooting Guides
Issue 1: High variability in emetic response in ferrets.
-
Possible Cause: Individual differences in sensitivity to the emetic stimulus.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure consistent dosing technique and volume.
-
Consider a crossover design where each animal can serve as its own control, if the washout period is sufficient.
-
Issue 2: No significant reduction in locomotor activity observed in mice treated with this compound.
-
Possible Cause: The dose of this compound may be too low to induce a fatigue-like phenotype, or the observation period may be too short.
-
Troubleshooting Steps:
-
Conduct a dose-response study with this compound to identify a dose that induces a measurable decrease in activity.
-
Extend the post-dosing observation period, as fatigue may have a delayed onset.
-
Ensure the environmental conditions (e.g., light-dark cycle, temperature) are stable and not contributing to altered activity levels.
-
Issue 3: Difficulty in distinguishing between sedation and fatigue.
-
Possible Cause: The observed reduction in activity could be due to a sedative effect of the compound rather than true fatigue.
-
Troubleshooting Steps:
-
Incorporate a neurological assessment, such as a rotarod test, to evaluate motor coordination. A deficit in the rotarod test might suggest sedation or motor impairment.
-
Observe the animals for other signs of sedation, such as lethargy and reduced responsiveness to stimuli.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Workflow for Nausea Assessment in Ferrets.
Caption: Workflow for Fatigue Assessment in Mice.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis in ferrets - PORSOLT [porsolt.com]
- 4. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-8033 and Concomitant Proton-Pump Inhibitor Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of proton-pump inhibitors (PPIs) on the absorption of MK-8033, a c-Met/Ron dual inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of co-administering a proton-pump inhibitor (PPI) with this compound on the absorption of this compound?
A: Based on clinical trial data, proton-pump inhibitors have been shown to have no effect on the absorption of this compound.[1] A first-in-human phase I study included a specific part to evaluate this potential interaction and concluded that there was no impact.[1]
Q2: My experiment involves subjects who are currently taking PPIs. Do I need to implement a washout period for the PPI before administering this compound?
A: According to the available pharmacokinetic (PK) results from a clinical trial, a washout period for PPIs is not necessary.[1] The study demonstrated that concomitant use of PPIs does not alter the absorption of this compound.[1]
Q3: We observed unexpected variability in this compound plasma concentrations in our study subjects, some of whom are on PPIs. Could the PPI be the cause?
A: While direct interaction with PPIs on this compound absorption is not supported by clinical data, variability in plasma concentrations can arise from multiple other factors.[1] It is advisable to investigate other potential sources of variability, such as patient compliance, food effects, or individual differences in drug metabolism.
Q4: Where can I find the clinical study that investigated the interaction between this compound and proton-pump inhibitors?
A: The study is a first-in-human phase I dose-escalation trial in patients with advanced solid tumors. The results, including the findings on the lack of effect of PPIs on this compound absorption, are published and available on PubMed.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected this compound plasma levels in a subject taking a PPI. | Based on clinical data, this is unlikely to be due to the PPI.[1] Other factors such as non-adherence to dosing, vomiting, or issues with the formulation should be considered. | Verify subject adherence to the dosing schedule. Investigate for any instances of vomiting after drug administration. Assess the integrity and handling of the this compound formulation. |
| High inter-subject variability in this compound exposure. | This is a common observation in clinical studies and can be attributed to genetic differences in drug metabolism, diet, or other concomitant medications not related to gastric pH. | Stratify pharmacokinetic data based on relevant patient demographics and genetic markers if available. Review concomitant medications for other potential drug-drug interactions. |
Quantitative Data Summary
A dedicated part of a phase I clinical trial was designed to evaluate the effect of proton-pump inhibitors on the absorption of this compound. The pharmacokinetic results from this part of the study showed no significant impact.
| Parameter | Effect of Concomitant PPI Administration | Reference |
| This compound Absorption | No effect observed | [1] |
Experimental Protocols
The following is a summary of the methodology used in the clinical trial that assessed the impact of PPIs on this compound absorption.
Study Design: A first-in-human, phase I, dose-escalation study in patients with advanced solid tumors. The study consisted of three parts, with Part C specifically designed to evaluate the effect of proton-pump inhibitors on the pharmacokinetics of this compound.[1]
Patient Population: Patients with advanced solid tumors.[1]
Methodology:
-
Drug Administration: Patients in Part C of the study received this compound. A proton-pump inhibitor was co-administered to assess its effect on this compound absorption.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after the administration of this compound to determine the plasma concentrations of the drug.
-
Bioanalytical Method: Plasma concentrations of this compound were measured using a validated bioanalytical method.
-
Data Analysis: Pharmacokinetic parameters, such as Area Under the Curve (AUC) and Maximum Concentration (Cmax), were calculated and compared between the cohorts with and without PPI co-administration to determine any significant differences in drug absorption.[1]
Visualizations
Experimental Workflow for PPI Interaction Study
Caption: Workflow of the clinical trial component evaluating PPI impact on this compound.
References
determining the maximum tolerated dose (MTD) of MK-8033 in preclinical studies
This technical support center provides guidance for researchers and scientists on determining the Maximum Tolerated Dose (MTD) of MK-8033 in preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the target of this compound and which signaling pathways are involved?
A1: this compound is a small-molecule inhibitor of the HGF/c-Met receptor tyrosine kinase axis.[1] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which are crucial for cell proliferation, survival, and migration.[1]
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Q2: What is a common preclinical model for testing this compound efficacy and tolerability?
A2: A frequently used preclinical model for evaluating c-Met inhibitors like this compound is the GTL-16 gastric cancer xenograft model.[1] These cells have a constitutively activated c-Met receptor, making them highly dependent on this signaling pathway for growth and survival.[1]
Q3: Is there any published data on a well-tolerated dose of this compound in a preclinical model?
A3: In a GTL-16 xenograft mouse model, a twice-daily oral dose of 100 mg/kg of this compound was reported to be well-tolerated and effective in inhibiting tumor growth.[1] This dose achieved plasma concentrations that exceeded the half-maximal inhibitory concentration (IC50) for target inhibition over a 24-hour period.[1]
Troubleshooting Guide
Issue: How do I design a dose-range finding study to determine the MTD of this compound?
Solution: A typical dose-range finding study involves a dose escalation design. It is advisable to start with a dose lower than the known effective dose (e.g., 50 mg/kg twice daily) and escalate in subsequent cohorts of animals. The study should include a vehicle control group.
Figure 2: General experimental workflow for determining the MTD of this compound.
Issue: What are the expected dose-limiting toxicities (DLTs) for this compound in preclinical studies?
Solution: While specific preclinical DLTs for this compound are not detailed in publicly available literature, the first-in-human study can provide insights into potential toxicities to monitor in animals. In humans, DLTs included fatigue, nausea, vomiting, elevated liver enzymes (transaminitis), and hypokalemia.[1] Therefore, in preclinical models, it is crucial to monitor for signs of lethargy, changes in feeding behavior, and to include clinical pathology (blood analysis) at the end of the study to check for liver enzymes and electrolyte levels.
Data Presentation
Table 1: Hypothetical Preclinical MTD Study of this compound in Mice
| Dose Group (mg/kg, BID, oral) | Number of Animals | Mean Body Weight Change (%) | Key Clinical Observations | Incidence of Dose-Limiting Toxicity |
| Vehicle Control | 5 | +5% | Normal | 0/5 |
| 50 | 5 | +3% | Normal | 0/5 |
| 100 | 5 | -2% | Normal | 0/5 |
| 150 | 5 | -10% | Mild lethargy in 2/5 animals | 0/5 |
| 200 | 5 | -22% | Significant lethargy, ruffled fur | 5/5 |
Note: This table is a hypothetical representation based on general principles of MTD studies and the limited available data for this compound. The MTD in this hypothetical study would be considered 150 mg/kg BID.
Experimental Protocols
Protocol: MTD Determination of this compound in a GTL-16 Xenograft Mouse Model
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Animal Model: Female athymic nude mice, 6-8 weeks old.
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Cell Line and Tumor Implantation: Subcutaneously inject 5 x 10^6 GTL-16 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach an average volume of 100-150 mm³. Randomize animals into dose cohorts (minimum of 5 animals per group).
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Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the designated dose or vehicle orally twice daily (e.g., 10 hours apart) for a specified duration (e.g., 21 days).
-
Monitoring:
-
Body Weight: Record daily.
-
Clinical Signs: Observe twice daily for any signs of toxicity, such as changes in posture, activity, and fur texture.
-
Tumor Volume: Measure with calipers twice a week.
-
-
Endpoint Criteria (Dose-Limiting Toxicity):
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Greater than 20% body weight loss from baseline.
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Severe, persistent clinical signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose that does not produce dose-limiting toxicity.
References
addressing poor oral bioavailability of MK-8033 in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the c-Met inhibitor, MK-8033. The information provided is intended to help address challenges related to its oral administration and observed in vivo efficacy during preclinical research.
Troubleshooting Guide
This guide is designed to help researchers systematically troubleshoot experiments involving the oral administration of this compound.
Question: My in vivo study with orally administered this compound shows lower than expected efficacy. What are the potential causes and how can I investigate them?
Answer:
Lower than expected in vivo efficacy of orally administered this compound can stem from several factors, ranging from suboptimal formulation to inherent metabolic and transport issues. A systematic approach to troubleshooting is recommended.
Initial Checks & Considerations:
-
Compound Integrity: Verify the purity and stability of your this compound batch.
-
Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate and that this compound is stable in it.
-
Dosing Accuracy: Confirm the accuracy of dose calculations and administration technique.
Experimental Workflow for Troubleshooting In Vivo Efficacy:
Below is a systematic workflow to identify the root cause of poor in vivo performance.
Validation & Comparative
A Head-to-Head Comparison of MK-8033 and Cabozantinib in c-Met Inhibition
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target. Its aberrant activation is implicated in the proliferation, survival, migration, and invasion of tumor cells. This guide provides a detailed comparison of two prominent c-Met inhibitors, MK-8033 and cabozantinib (B823), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, inhibitory profiles, and the experimental data that define their therapeutic potential.
Mechanism of Action and Kinase Profile
This compound is a highly specific, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1][2] A distinguishing feature of this compound is its preferential binding to the activated (phosphorylated) conformation of the c-Met kinase.[1][2] This specificity may offer an advantage in targeting tumors with activating mutations in c-Met.
Cabozantinib , in contrast, is a multi-targeted tyrosine kinase inhibitor.[3][4] While it potently inhibits c-Met, it also targets a broader spectrum of kinases involved in tumor progression and angiogenesis, most notably VEGFR2, as well as RET, KIT, AXL, and FLT3.[3][4] This multi-targeted approach allows cabozantinib to simultaneously attack multiple oncogenic pathways.
In Vitro c-Met Inhibition
The potency of both inhibitors against c-Met has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy at a biochemical level.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | c-Met | 1 | Not Specified | [1] |
| Cabozantinib | MET | 1.3 | Not Specified | [4] |
| Cabozantinib | MET | 4 | Luciferase-coupled chemiluminescence | [3][4] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Cellular Activity: Inhibition of c-Met Signaling
Beyond biochemical assays, the ability of these inhibitors to block c-Met signaling within a cellular context is crucial. This is often assessed by measuring the inhibition of c-Met autophosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK.
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | EBC-1, H1993 | Reduced phosphorylation of c-Met, ERK, and Akt | 0.1-10 µM | [5] |
| Cabozantinib | H441 | Inhibited MET phosphorylation in vitro | Not Specified | [4] |
| Cabozantinib | Various | Inhibited MET and VEGFR2 phosphorylation in vitro | Not Specified | [4] |
In Vivo Antitumor Activity
The ultimate test of these inhibitors lies in their ability to suppress tumor growth in vivo. Both this compound and cabozantinib have demonstrated significant antitumor activity in preclinical xenograft models.
| Inhibitor | Xenograft Model | Dosing | Effect | Reference |
| This compound | GTL-16 (c-Met amplified) | Orally | Full inhibition of tumor growth | [1] |
| Cabozantinib | Breast, lung, and glioma | Orally | Dose-dependent inhibition of tumor growth | [4] |
| Cabozantinib | Colorectal cancer | Orally | Potent inhibitory effects on tumor growth | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and cabozantinib.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
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Recombinant human c-Met kinase
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Kinase-specific peptide substrate
-
ATP (radiolabeled or for use in fluorescence-based assays)
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Test compounds (this compound, cabozantinib)
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Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
96- or 384-well plates
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Detection reagents (e.g., phosphocellulose filter plates, scintillation fluid, or fluorescence-based detection reagents like those used in LanthaScreen™ or HTRF® assays)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the c-Met kinase, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature for a defined period.
-
Stop the reaction.
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Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block c-Met activation in cultured cells.
Materials:
-
Cancer cell lines expressing c-Met
-
Cell culture medium and supplements
-
Test compounds (this compound, cabozantinib)
-
Hepatocyte Growth Factor (HGF) (optional)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Met, anti-total-c-Met, and secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to a desired confluency.
-
Treat cells with varying concentrations of the inhibitor for a specified time.
-
If c-Met is not constitutively active, stimulate the cells with HGF.
-
Lyse the cells and quantify the protein content.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met to normalize for protein loading.
In Vivo Tumor Xenograft Study
This model evaluates the antitumor efficacy of a compound in a living organism.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered daily (e.g., by oral gavage).
-
Tumor size and mouse body weight are measured regularly.
-
At the end of the study, tumors are excised, and the tumor growth inhibition is calculated.
-
Excised tumors can be further analyzed by immunohistochemistry or western blotting to assess target inhibition and downstream effects.
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that drives multiple cellular processes. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules.
Conclusion
Both this compound and cabozantinib are potent inhibitors of the c-Met signaling pathway, demonstrating significant antitumor activity in preclinical models. The key distinction lies in their selectivity profile. This compound offers a more targeted approach, focusing on c-Met and Ron, with a unique preference for the activated kinase conformation. This specificity could be advantageous in tumors driven by c-Met activation, potentially minimizing off-target effects.
Cabozantinib's broader kinase inhibition profile, particularly its potent activity against VEGFR2, provides a multi-pronged attack on tumor growth and angiogenesis. This may be beneficial in overcoming resistance mechanisms that can arise from targeting a single pathway.
The choice between a highly specific inhibitor like this compound and a multi-targeted agent like cabozantinib will depend on the specific cancer type, its genetic drivers, and the overall therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further experiments to explore the potential of these c-Met inhibitors. It is important to note that the clinical development of this compound was discontinued, while cabozantinib is an approved therapeutic for several cancers.
References
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MK-8033 and Tivantinib for c-Met Selectivity
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two small molecule inhibitors, MK-8033 and tivantinib (B1684700), both of which have been associated with the c-Met receptor tyrosine kinase. While both compounds have been investigated for their anti-cancer properties, their mechanisms of action and selectivity profiles diverge significantly, leading to different therapeutic implications.
This publication synthesizes available biochemical and cellular data to offer a clear comparison of their performance, supported by detailed experimental methodologies.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and tivantinib, highlighting the critical differences in their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency Against c-Met
| Compound | Mechanism of Action | Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| This compound | ATP-competitive | c-Met | 1[1][2] | - | 3.2 (phosphorylated c-Met)[1][3] |
| Ron | 7[1][2] | - | - | ||
| Tivantinib | Non-ATP competitive (reported) | c-Met | 100-300 (cell-based)[4] | 355[4][5] | - |
Table 2: Kinase Selectivity Profile
| Compound | Assay Description | Key Findings |
| This compound | Kinase panel screening (221 kinases) | - >90% inhibition of c-Met and Ron at 1 µM. - 60-70% inhibition of Fes, FGFR3, Flt4, and Mer at 1 µM. - >100-fold selectivity for c-Met/Ron over the measured kinome.[3] |
| Tivantinib | General kinase screening (229 kinases) | - Reported to be 10-100 times more selective for c-Met than other kinases.[6] - Subsequent studies identified GSK3α and GSK3β as potent targets.[7] - Evidence suggests weak direct engagement with c-Met in live cells. |
Table 3: Cellular Activity
| Compound | Cellular Effect | Relevant Cell Lines | Key Observations |
| This compound | Inhibition of c-Met phosphorylation and downstream signaling (p-ERK, p-Akt) | GTL-16, EBC-1, H1993 | - Dose-dependent inhibition of c-Met phosphorylation.[1][8] - Inhibition of cell proliferation in c-Met dependent cell lines (e.g., GTL-16 IC50: 0.58 µM).[1] |
| Tivantinib | Inhibition of cell viability | Broad panel of cancer cell lines | - Potent inhibition of cell viability in both c-Met dependent and independent cell lines.[9] - Little to no inhibition of c-Met phosphorylation in cellular assays at concentrations that inhibit cell growth. - Induces G2/M cell cycle arrest, consistent with microtubule disruption.[9] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and tivantinib lies in their primary mechanisms of action.
This compound: A Bona Fide c-Met/Ron Inhibitor
This compound acts as a classical ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met and Ron kinase domains. This direct inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and invasion.
Tivantinib: A Microtubule Polymerization Inhibitor
While initially described as a non-ATP competitive inhibitor of c-Met, a growing body of evidence has demonstrated that the cytotoxic effects of tivantinib are largely independent of its activity against c-Met.[9] Instead, tivantinib's primary mechanism of action is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[9] This explains its broad anti-proliferative activity across cell lines with varying c-Met dependency.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: c-Met signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Biochemical Kinase Assay (for this compound)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase domain.
-
ATP.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the c-Met enzyme and the peptide substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km for c-Met.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls, and IC50 values are calculated using a non-linear regression curve fit.
-
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
-
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16, which has c-Met amplification).
-
Cell culture medium and supplements.
-
This compound and tivantinib.
-
Hepatocyte Growth Factor (HGF) for stimulated conditions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed GTL-16 cells in 6-well plates and grow to 70-80% confluency.
-
For ligand-stimulated phosphorylation, serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound, tivantinib, or DMSO for 2 hours.
-
For stimulated conditions, add HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be used to quantify the changes in protein phosphorylation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., c-Met dependent like GTL-16 and c-Met independent like A549).
-
Cell culture medium.
-
This compound and tivantinib.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, tivantinib, or DMSO.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Conclusion
The comparison between this compound and tivantinib for c-Met selectivity is a clear illustration of the importance of rigorous target validation in drug development. This compound is a potent and selective dual inhibitor of c-Met and Ron, demonstrating direct target engagement and inhibition of downstream signaling in c-Met-dependent cancer cells. In contrast, tivantinib's classification as a selective c-Met inhibitor is misleading in a cellular context. Its potent anti-proliferative effects are now understood to be primarily due to its activity as a microtubule-disrupting agent.
For researchers in the field, this distinction is critical. When studying the c-Met signaling pathway, this compound serves as a more appropriate chemical probe due to its well-defined selectivity and mechanism of action. The case of tivantinib, however, provides a valuable lesson on the potential for off-target effects to dominate the cellular phenotype and the necessity of comprehensive target engagement studies to accurately define a compound's mechanism of action.
References
- 1. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the pro-survival protein MET with tivantinib (ARQ 197) inhibits growth of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Tivantinib | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
- 9. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
A Comparative Guide to Selective c-Met Inhibitors in NSCLC: MK-8033 vs. Approved Agents
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in non-small cell lung cancer (NSCLC) progression and drug resistance, has been a key target for therapeutic intervention. This guide provides a comparative analysis of MK-8033, a dual c-Met/Ron inhibitor, against three approved selective c-Met inhibitors: capmatinib (B1663548), tepotinib (B1684694), and savolitinib (B612288). The comparison focuses on their preclinical performance, with supporting data presented for objective evaluation.
Introduction to the Inhibitors
This compound is a potent, ATP-competitive inhibitor of the HGF/c-Met axis, binding preferentially to the activated kinase conformation.[1] It also exhibits inhibitory activity against the Ron kinase.[2] In contrast, capmatinib, tepotinib, and savolitinib are highly selective c-Met inhibitors that have received regulatory approval for the treatment of NSCLC with MET exon 14 skipping mutations.[3][4] While the clinical development of this compound was discontinued, its preclinical profile provides valuable insights for the ongoing development of novel c-Met targeted therapies.[5]
Biochemical Potency and Kinase Selectivity
The in vitro potency and selectivity of these inhibitors against c-Met and a panel of other kinases are crucial indicators of their therapeutic potential and potential off-target effects.
| Inhibitor | c-Met IC50 (nM) | Ron IC50 (nM) | Kinase Selectivity Profile |
| This compound | 1[2] | 7[2] | Dual inhibitor of c-Met and Ron. At 1 µM, inhibited MET and MST1R by >90%. Fes, FGFR3, Flt4, and Mer were inhibited by 60-70%.[6] |
| Capmatinib | 0.13[3][7] | N/A | Highly selective for c-Met, with over 10,000-fold selectivity against a large panel of human kinases.[3][8] |
| Tepotinib | 1.7 - 4[9][10] | N/A | Highly selective for c-Met. In a panel of >400 kinases, only 5 were inhibited by more than 50% at 10 µM.[10][11] |
| Savolitinib | 3 - 5 | N/A | Highly selective for c-Met over a panel of 274 kinases.[12] |
| Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions. |
In Vitro Efficacy in NSCLC Cell Lines
The anti-proliferative activity of these inhibitors has been evaluated in various NSCLC cell lines, particularly those with MET amplification or HGF-driven c-Met activation.
| Inhibitor | NSCLC Cell Line | Genetic Alteration | IC50 / GI50 (nM) |
| This compound | EBC-1 | c-Met amplified | Radiosensitized at 1 µM[13] |
| H1993 | c-Met amplified | Radiosensitized at 1 µM[13] | |
| A549 | Low c-Met expression | Inhibited HGF-induced c-Met phosphorylation[1] | |
| Capmatinib | EBC-1 | c-Met amplified | ~1[14] |
| H1993 | c-Met amplified | ~10[14] | |
| Ba/F3 (METex14) | MET exon 14 skipping | 0.6[15] | |
| Tepotinib | EBC-1 | c-Met amplified | 9 (p-Met inhibition)[9] |
| A549 | HGF-dependent | 6 (p-Met inhibition)[9] | |
| Savolitinib | EBC-1 | c-Met amplified | 2.14[16] |
| H1993 | c-Met amplified | 4.20[16] | |
| Note: The presented values (IC50 for inhibition of proliferation or GI50 for growth inhibition) are from various sources and should be interpreted with caution due to differing experimental setups. |
Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory activity of a compound against the c-Met enzyme.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is correlated with enzyme activity. A common method is the ADP-Glo™ Kinase Assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare working solutions of recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Reaction Setup: In a microplate, add the diluted inhibitor or DMSO (vehicle control). Add the c-Met enzyme and substrate to all wells.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent) and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[17][18]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed NSCLC cells (e.g., EBC-1, H1993) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50/GI50 value.[19]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human NSCLC cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., EBC-1) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., orally) and vehicle control according to a predetermined schedule and dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.[1][14]
Visualizing the c-Met Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: The c-Met signaling pathway and the point of intervention for selective inhibitors.
Caption: A representative experimental workflow for the preclinical evaluation of c-Met inhibitors.
Conclusion
This guide provides a comparative overview of the preclinical data for this compound and the approved selective c-Met inhibitors capmatinib, tepotinib, and savolitinib. While direct comparative studies are limited, the available data indicate that all four compounds are potent inhibitors of c-Met. Capmatinib appears to be the most potent in biochemical assays, while all inhibitors show significant activity in MET-driven NSCLC cell lines. The provided experimental protocols and diagrams serve as a resource for researchers in the design and interpretation of studies aimed at the continued development of effective c-Met targeted therapies for NSCLC. It is important to note that the data presented here are from different studies and direct comparisons should be made with caution.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tepotinib for advanced non-small-cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. dovepress.com [dovepress.com]
- 11. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of MK-8033 Cross-Reactivity with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor MK-8033 with other relevant inhibitors, focusing on its cross-reactivity profile. The information is intended to assist researchers in selecting the most appropriate compounds for their studies and to provide a deeper understanding of the selectivity of these agents.
Introduction to this compound
This compound is a potent and highly selective dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and Ron (macrophage-stimulating 1 receptor, or MST1R).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models by inhibiting signaling pathways downstream of these receptors, which are crucial for cell proliferation, survival, and motility.[4][5] The development of this compound was ultimately discontinued (B1498344) for clinical use.[4][6]
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its potential for therapeutic efficacy and off-target toxicities. Kinome-wide profiling assays are employed to determine the interaction of an inhibitor with a broad panel of kinases.
This compound Kinase Inhibition Data
This compound was profiled against a panel of 221 kinases at a concentration of 1 µM. The results demonstrate its high specificity for its primary targets, c-Met and Ron.
| Target Kinase | % Inhibition at 1 µM | Potency (IC50/Kd) |
| c-Met | >90% | 1 nM (IC50)[1][4], 3.2 nM (Kd)[1] |
| Ron (MST1R) | >90% | >100-fold selective[1][2] |
| Fes | 60-70% | Not reported |
| FGFR3 | 60-70% | Not reported |
| Flt4 | 60-70% | Not reported |
| Mer | 60-70% | Not reported |
Data compiled from multiple sources.[1][2]
Titration experiments have further confirmed that this compound is over 100-fold more selective for c-Met and Ron compared to the other kinases in the panel.[1][2] Additionally, it is a weak inhibitor of cytochrome P450s, with IC50 values greater than 11 µM.[1]
Comparison with Other c-Met/Ron Inhibitors
To provide a comprehensive understanding of this compound's selectivity, this section compares its profile with other notable tyrosine kinase inhibitors that also target c-Met and/or Ron.
Comparative Selectivity Profile
The following table summarizes the known kinase targets and potencies of this compound alongside other inhibitors. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in the same assay conditions are limited.
| Inhibitor | Primary Targets | Other Notable Targets (% Inhibition or IC50) |
| This compound | c-Met, Ron (MST1R) | Fes (60-70% at 1µM), FGFR3 (60-70% at 1µM), Flt4 (60-70% at 1µM), Mer (60-70% at 1µM)[1] |
| Crizotinib (B193316) | ALK, ROS1, c-Met | - |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | - |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | Lck, VEGFR-2, TrkA/B (>40-fold less potent) |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between inhibitors should be made with caution due to potential variations in experimental conditions.
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-Met and Ron, the primary targets of this compound.
Experimental Protocols
The cross-reactivity data for tyrosine kinase inhibitors are typically generated using in vitro kinase profiling assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Profiling Assay (Generalized Protocol)
Objective: To determine the inhibitory activity of a compound against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Purified recombinant kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for luminescence-based assays).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Assay plates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; luciferase/luciferin reagents for luminescence-based assays).
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to achieve a range of concentrations.
-
Reaction Setup: In the wells of an assay plate, combine the kinase reaction buffer, the specific kinase, and the test compound at the desired concentrations.
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated from the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion
This compound is a highly selective dual inhibitor of c-Met and Ron with minimal cross-reactivity against a large panel of other tyrosine kinases. This high degree of selectivity makes it a valuable tool for specifically investigating the roles of c-Met and Ron in biological systems. When compared to other multi-kinase inhibitors that also target c-Met, such as crizotinib and cabozantinib, this compound exhibits a narrower and more defined target profile. This comparative analysis, supported by the provided experimental framework, should aid researchers in making informed decisions for their drug discovery and development efforts.
References
comparative analysis of MK-8033 and crizotinib
A Comparative Analysis of MK-8033 and Crizotinib (B193316) for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the MET proto-oncogene, a receptor tyrosine kinase, has been a focal point for drug development due to its role in driving tumor growth, proliferation, and metastasis. This guide provides a detailed comparative analysis of two inhibitors that target the c-Met signaling pathway: this compound, a discontinued (B1498344) investigational drug, and crizotinib, an approved multi-targeted tyrosine kinase inhibitor. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
This compound is a potent and selective dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1] It binds preferentially to the activated conformation of the c-Met kinase.[2][3] Preclinical studies demonstrated its ability to inhibit c-Met with a half-maximal inhibitory concentration (IC50) of 1 nM.[1]
Crizotinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor. Its primary targets include anaplastic lymphoma kinase (ALK), c-Met, ROS1, and Ron.[4][5] Its ability to inhibit multiple oncogenic drivers has led to its approval for specific cancer subtypes. Crizotinib acts as an ATP-competitive inhibitor, blocking the phosphorylation and subsequent activation of these kinases.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies of this compound and crizotinib are not available. However, an indirect comparison can be drawn from their individual activities against c-Met amplified cancer cell lines.
In Vitro Potency
The potency of both inhibitors has been evaluated in various cancer cell lines, particularly those with c-Met gene amplification.
| Inhibitor | Cell Line | Cancer Type | c-Met Status | IC50 | Citation |
| This compound | - | - | Activated c-Met | 1 nM | [1] |
| Crizotinib | GTL-16 | Gastric Carcinoma | Amplified | ~9.7 nM | [6] |
| MKN-45 | Gastric Cancer | Amplified | <200 nmol/L | [7] | |
| SNU-5 | Gastric Cancer | Amplified | <200 nmol/L | [7] | |
| Hs746T | Gastric Cancer | Amplified | <200 nmol/L | [7] | |
| NCI-H441 | Lung Carcinoma | - | 11 nM (migration) | [6] | |
| MDA-MB-231 | Breast Cancer | - | 5.16 µM | ||
| MCF-7 | Breast Cancer | - | 1.5 µM | ||
| SK-BR-3 | Breast Cancer | - | 3.85 µM | ||
| NCI-H929 | Multiple Myeloma | - | 0.53 µM | [8] | |
| H2228 | NSCLC | - | 311.26 nM | [9] |
In Vivo Tumor Models
Both this compound and crizotinib have demonstrated anti-tumor activity in xenograft models using the c-Met amplified GTL-16 gastric carcinoma cell line.
-
This compound: In a GTL-16 xenograft model, this compound demonstrated tumor growth inhibition.[10]
-
Crizotinib: In the same GTL-16 model, crizotinib led to a significant decrease in tumor volume.
Clinical Trial Outcomes
The clinical development trajectories of this compound and crizotinib diverged significantly, primarily due to their differing efficacy and safety profiles observed in clinical trials.
This compound: A Phase I Study
This compound underwent a first-in-human Phase I dose-escalation study (NCT00559182) in patients with advanced solid tumors.[2][11]
| Clinical Trial Parameter | This compound (Phase I) |
| Maximum Tolerated Dose (MTD) | 750 mg twice daily |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia |
| Most Frequent Adverse Events | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%) (predominantly Grade ≤ 2) |
| Clinical Activity | Limited: 1 partial response (endometrioid adenocarcinoma), 8 stable disease |
| Median Progression-Free Survival (PFS) | 57 days |
| Development Status | Discontinued due to limited clinical activity |
Crizotinib: From Phase I to Approval
Crizotinib has been extensively studied in multiple clinical trials, leading to its approval for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).
Phase III Trial: PROFILE 1007 (Second-Line ALK+ NSCLC) [12][13][14]
| Clinical Trial Parameter | Crizotinib | Chemotherapy (Pemetrexed or Docetaxel) |
| Median Progression-Free Survival (PFS) | 7.7 months | 3.0 months |
| Objective Response Rate (ORR) | 65% | 20% |
| Most Common Adverse Events | Vision disorder, diarrhea, nausea | Fatigue, alopecia, nausea |
Phase III Trial: PROFILE 1014 (First-Line ALK+ NSCLC) [9][15][16]
| Clinical Trial Parameter | Crizotinib | Chemotherapy (Pemetrexed + Platinum) |
| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months |
| Objective Response Rate (ORR) | 74% | 45% |
| 1-Year Survival Rate | 84% | 79% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on its target kinase.
-
Objective: To measure the IC50 value of an inhibitor against a specific kinase.
-
General Procedure:
-
A purified recombinant kinase (e.g., c-Met) is incubated with a specific substrate and ATP in a buffer solution.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate or consumed ATP is measured using methods like radioactivity, fluorescence, or luminescence.
-
IC50 values are calculated from the dose-response curves.[2][17][18]
-
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.
-
Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured with a spectrophotometer, which is proportional to the number of viable cells.[6][8][10][19]
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
General Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells (e.g., GTL-16) are subcutaneously injected into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group via a specified route (e.g., oral gavage) and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.[10]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: c-Met/Ron Signaling Pathway and Inhibition by this compound and Crizotinib.
Caption: General Experimental Workflow for Preclinical Evaluation of Kinase Inhibitors.
Conclusion
This highlights the critical importance of both potent preclinical activity and a favorable clinical risk-benefit profile for the successful development of a targeted cancer therapy. While both compounds demonstrated inhibitory activity against the c-Met pathway, their clinical outcomes were markedly different.
This compound, despite its potent in vitro activity against c-Met, failed to translate this into significant clinical benefit in a Phase I trial, leading to the cessation of its development. In contrast, crizotinib's broader target profile, particularly its potent inhibition of ALK and ROS1, coupled with a manageable safety profile, has established it as a valuable therapeutic option for specific, molecularly defined patient populations.
For researchers and drug developers, this comparison underscores the complexity of translating preclinical findings into clinical success. It emphasizes the need for a deep understanding of the underlying tumor biology, the importance of a well-defined target patient population, and the rigorous evaluation of both efficacy and safety in well-designed clinical trials. The story of this compound and crizotinib serves as a valuable case study in the ongoing quest for more effective and personalized cancer treatments.
References
- 1. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gastric cancer patient with MET amplification treated with crizotinib achieves long-term survival: a case report - Xu - AME Case Reports [acr.amegroups.org]
- 4. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. ctg.queensu.ca [ctg.queensu.ca]
- 8. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Patient-reported outcomes and quality of life in PROFILE 1007: a randomized trial of crizotinib compared with chemotherapy in previously treated patients with ALK-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pfizer Reports Positive Phase 3 Study Outcome Of XALKORI® (crizotinib) Compared To Chemotherapy In Previously Untreated Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) | Pfizer [pfizer.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
Decoding c-Met: A Comparative Analysis of MK-8033 Efficacy in Amplified vs. Mutated Preclinical Models
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides a comprehensive comparison of the preclinical efficacy of MK-8033, a potent c-Met inhibitor, in cancer models characterized by either c-Met gene amplification or activating mutations. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the therapeutic targeting of c-Met-driven malignancies.
The c-Met proto-oncogene, encoding a receptor tyrosine kinase, is a critical driver in various cancers. Its aberrant activation, through mechanisms such as gene amplification or mutation, leads to uncontrolled cell proliferation, survival, and metastasis.[1] This guide delves into the preclinical performance of this compound and other c-Met inhibitors, providing a framework for evaluating therapeutic strategies against these distinct c-Met alterations.
Quantitative Efficacy of this compound and Comparators
The preclinical activity of this compound and other selective c-Met inhibitors has been evaluated in various cancer cell lines harboring either c-Met amplification or specific mutations. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound Against c-Met Amplified and Mutated Models
| Compound | Model System | c-Met Alteration | Assay | Endpoint | Result |
| This compound | GTL-16 gastric cancer cells | Amplification | Proliferation | IC50 | 582 ± 30 nM[2] |
| This compound | HCT116 colon cancer cells | Wild-Type (low c-Met) | Proliferation | IC50 | > 10,000 nM[2] |
| This compound | EBC-1 NSCLC cells | High c-Met expression | Clonogenic Survival | Radiosensitization | Effective sensitization[3] |
| This compound | H1993 NSCLC cells | High c-Met expression | Clonogenic Survival | Radiosensitization | Effective sensitization[3] |
| This compound | Wild-Type c-Met (enzymatic) | - | Kinase Inhibition | IC50 | 1 nM[2] |
| This compound | c-Met N1100Y (mutant) | Mutation | Kinase Inhibition | IC50 | 2.0 nM[2] |
| This compound | c-Met Y1230C (mutant) | Mutation | Kinase Inhibition | IC50 | 0.6 - 1 nM[2] |
| This compound | c-Met Y1230H (mutant) | Mutation | Kinase Inhibition | IC50 | 0.6 - 1 nM[2] |
| This compound | c-Met Y1235D (mutant) | Mutation | Kinase Inhibition | IC50 | 0.6 - 1 nM[2] |
| This compound | c-Met M1250T (mutant) | Mutation | Kinase Inhibition | IC50 | Not specified, but inhibited[2] |
Table 2: Comparative Efficacy of Other c-Met Inhibitors in c-Met Amplified and Mutated NSCLC
| Compound | Model System | c-Met Alteration | Efficacy Metric | Result |
| Capmatinib (B1663548) | NSCLC patients | MET exon 14 skipping | Objective Response Rate (ORR) - 1st Line | 68%[4][5] |
| Capmatinib | NSCLC patients | MET exon 14 skipping | Objective Response Rate (ORR) - Pre-treated | 41%[4][5] |
| Capmatinib | NSCLC patients | MET Amplification (GCN ≥10) | Objective Response Rate (ORR) - 1st Line | 40%[4] |
| Capmatinib | NSCLC patients | MET Amplification (GCN ≥10) | Objective Response Rate (ORR) - Pre-treated | 29%[4] |
| Crizotinib (B193316) | NSCLC patients | MET exon 14 alterations | Objective Response Rate (ORR) | 32%[6] |
| Crizotinib | NSCLC patients | MET Amplification | Objective Response Rate (ORR) | 28.9%[6] |
| Tepotinib | NSCLC patients | MET exon 14 skipping | Objective Response Rate (ORR) | 43%[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Western Blot for c-Met Phosphorylation
This protocol is used to assess the inhibition of c-Met signaling by measuring the levels of phosphorylated c-Met.
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) for normalization.[8]
Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment with an inhibitor, providing a measure of long-term cell survival.
1. Cell Seeding:
-
Harvest and count cells, then seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound or other inhibitors.
-
For radiosensitization studies, irradiate the cells with a specific dose of radiation after inhibitor treatment.[3]
3. Incubation and Colony Formation:
-
Incubate the plates for 7-14 days to allow for colony formation.[10]
-
The medium can be changed every 3-4 days.
4. Staining and Counting:
-
Aspirate the medium and wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[11]
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.
Discussion and Comparison
The available preclinical data indicates that this compound is a potent inhibitor of both wild-type and various mutant forms of the c-Met kinase, with IC50 values in the low nanomolar range.[2] In cellular assays, this compound effectively inhibited the proliferation of the GTL-16 gastric cancer cell line, which is characterized by MET gene amplification.[2] Conversely, it showed minimal activity against a cell line lacking basal c-Met activation, highlighting its selectivity.[2]
Furthermore, in non-small cell lung cancer (NSCLC) cell lines with high c-Met expression (EBC-1 and H1993), this compound demonstrated the ability to sensitize these cells to radiation, suggesting a potential role in combination therapies.[3]
The potent enzymatic inhibition of various c-Met mutants by this compound suggests that it would likely have been effective in models harboring these mutations.[2] However, without direct cellular and in vivo comparative data, the relative efficacy of this compound in amplified versus mutated contexts remains an open question.
Conclusion
This compound demonstrated significant preclinical promise as a potent and selective c-Met inhibitor with activity in models of c-Met amplification and against various c-Met mutations. While its clinical development has ceased, the foundational research provides a valuable knowledge base for the ongoing development of next-generation c-Met inhibitors. The comparative efficacy of other agents suggests that while both c-Met amplification and mutations are valid therapeutic targets, the specific genetic alteration may influence the degree of response to c-Met inhibition. Future preclinical studies of novel c-Met inhibitors should ideally include head-to-head comparisons in isogenic cell lines or well-characterized patient-derived models representing both amplification and various mutation types to better delineate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 3. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Translational Tightrope: Why MK-8033 Stumbled While Other c-Met/Ron Inhibitors Found Their Footing
A Comparative Guide to the Preclinical to Clinical Translation of c-Met/Ron Inhibitors
The journey of a promising preclinical cancer drug to a clinically approved therapy is fraught with challenges, a reality starkly illustrated by the divergent paths of various c-Met/Ron tyrosine kinase inhibitors. While compounds like capmatinib (B1663548) and savolitinib (B612288) have achieved regulatory approval for specific patient populations, others, such as MK-8033, have been discontinued (B1498344) despite promising early data. This guide provides a comparative analysis of the preclinical to clinical translation of this compound against successful and other failed c-Met/Ron inhibitors, offering insights into the critical factors that dictate success or failure in this competitive landscape.
A Tale of Two Destinies: The Promise and Peril of Targeting c-Met/Ron
The c-Met/Ron signaling pathway, when aberrantly activated, plays a crucial role in tumor growth, invasion, and metastasis. This has made it a compelling target for cancer therapy. This compound, a dual c-Met and Ron inhibitor, demonstrated potent anti-tumor activity in preclinical models, justifying its progression into clinical trials. However, its journey was cut short due to limited clinical efficacy. In contrast, other inhibitors targeting the same pathway have successfully navigated the clinical trial process, highlighting the nuanced challenges of translating preclinical potential into patient benefit.
Preclinical Performance: A Glimpse of Potential
This compound and its counterparts all showed promise in preclinical studies, effectively inhibiting c-Met/Ron signaling and curbing tumor growth in various cancer models. The key distinction in their preclinical profiles often lay in the specific models and conditions under which they were tested.
| Drug | Target | Preclinical Models | Key Preclinical Findings |
| This compound | c-Met/Ron | Gastric cancer cell lines (e.g., GTL-16), non-small cell lung cancer (NSCLC) cell lines, xenograft models. | Potent inhibition of c-Met autophosphorylation and downstream signaling (ERK1/2, AKT).[1] Showed tumor growth inhibition in a GTL-16 gastric cancer xenograft model at 100 mg/kg twice daily.[1] |
| Capmatinib | c-Met | MET-amplified and MET exon 14 skipping mutation NSCLC cell lines and patient-derived xenografts (PDXs). | Demonstrated significant anti-tumor activity in models with MET amplification or MET exon 14 skipping mutations.[2][3] |
| Savolitinib | c-Met | MET-amplified gastric cancer and papillary renal cell carcinoma xenograft models, NSCLC cell lines. | Showed potent anti-tumor activity in MET-dependent cancer models.[4][5] Combination with EGFR inhibitors overcame resistance in preclinical models.[6] |
| Tivantinib (B1684700) | c-Met (initially), Microtubules | Hepatocellular carcinoma (HCC), NSCLC, and colorectal cancer cell lines and xenografts. | Initially reported as a selective c-Met inhibitor, later studies suggested its primary mechanism of action is through microtubule disruption.[7] Showed anti-tumor activity in various models. |
Experimental Protocols: A Closer Look
A critical aspect of preclinical evaluation is the rigor and relevance of the experimental models and protocols used.
In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity of the compound against the target kinase.
-
General Protocol: Recombinant human c-Met or Ron kinase is incubated with the test compound at varying concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The amount of phosphorylated substrate is then quantified, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radiometric assays, to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cell-Based Assays:
-
Objective: To assess the effect of the compound on signaling pathways and cellular functions in cancer cell lines.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): Cells are treated with the inhibitor, and cell lysates are analyzed for the phosphorylation status of c-Met/Ron and downstream signaling proteins like AKT and ERK.
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): Cancer cells are cultured in the presence of the inhibitor for a period (e.g., 72 hours), and cell viability is measured to determine the GI50 (concentration for 50% growth inhibition).
-
Migration/Invasion Assays (e.g., Transwell assay): The ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix is assessed in the presence of the inhibitor.
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
General Protocol: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are treated with the inhibitor or a vehicle control via a clinically relevant route (e.g., oral gavage). Tumor volume is measured regularly, and at the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target inhibition).
The Clinical Gauntlet: Where Translation Succeeds or Fails
The transition from preclinical models to human clinical trials is where the true challenges emerge. The fate of this compound and its comparators was ultimately decided in the clinic.
| Drug | Phase I/II/III Trial Highlights | Key Outcomes |
| This compound | Phase I (NCT00559182): Dose-escalation study in 46 patients with advanced solid tumors.[8][9] | MTD: 750 mg twice daily. DLTs: Fatigue, nausea, vomiting, transaminitis, hypokalemia. Efficacy: Limited clinical activity with only one partial response and eight patients with stable disease. Median PFS was 57 days.[8] Outcome: Discontinued due to limited efficacy.[8] |
| Capmatinib | Phase II (GEOMETRY mono-1): Multi-cohort study in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[10][11] | Efficacy (METex14): ORR of 68% in treatment-naïve and 41% in previously treated patients.[2] Outcome: FDA-approved for metastatic NSCLC with MET exon 14 skipping mutations. |
| Savolitinib | Phase II (SAVANNAH): Combination with osimertinib (B560133) in EGFR-mutated, MET-amplified NSCLC post-osimertinib progression.[12][13] Phase III (SACHI): Combination with osimertinib vs. chemotherapy in EGFR-mutated, MET-amplified NSCLC.[9][14] | Efficacy (SAVANNAH): Confirmed ORR of 52% in patients with high MET levels.[12] Efficacy (SACHI): Significantly improved PFS compared to chemotherapy.[9][14] Outcome: Conditionally approved in China for NSCLC with MET exon 14 skipping mutations. |
| Tivantinib | Phase II (in HCC): Randomized, placebo-controlled study in patients who failed first-line systemic therapy.[6][15] Phase III (METIV-HCC & MARQUEE): In MET-high HCC and NSCLC, respectively. | Efficacy (Phase II): Improved time to progression in MET-high patients.[15][16] Outcome: Phase III trials failed to meet primary endpoints, leading to discontinuation of development for these indications. |
Clinical Trial Protocols: A Glimpse into the Design
This compound Phase I (NCT00559182):
-
Design: Open-label, dose-escalation study in patients with advanced solid tumors for whom no standard therapy existed.[14]
-
Primary Objective: To determine the MTD and safety profile of this compound.[9]
-
Patient Population: Adults with histologically confirmed metastatic or locally advanced solid tumors.[14]
-
Dosing: Oral administration of this compound at escalating doses.
Capmatinib GEOMETRY mono-1 (NCT02414139):
-
Design: Phase II, multi-cohort, open-label study.[11]
-
Primary Objective: To evaluate the overall response rate (ORR) of capmatinib.[17]
-
Patient Population: Patients with stage IIIB/IV NSCLC with MET exon 14 skipping mutation or MET amplification, who were either treatment-naïve or had received prior therapies.[11]
-
Dosing: 400 mg capmatinib orally twice daily.[10]
The Decisive Factor: Biomarker-Driven Patient Selection
The most significant factor differentiating the clinical success of capmatinib and savolitinib from the failure of this compound and tivantinib lies in the strategic use of predictive biomarkers.
-
The Success Stories (Capmatinib and Savolitinib): The clinical development of these drugs was keenly focused on patient populations with specific genetic alterations – MET exon 14 skipping mutations and MET amplification . These alterations are strong oncogenic drivers, making tumors highly dependent on the c-Met pathway. By enriching their clinical trials with patients harboring these biomarkers, the likelihood of observing a significant clinical benefit was substantially increased.
-
The Stumbles (this compound and Tivantinib): The initial clinical trials for this compound enrolled a broad population of patients with "advanced solid tumors" without stringent biomarker selection.[14] While later parts of the study required c-Met positivity by immunohistochemistry (IHC), this is often a less reliable predictor of response compared to specific genetic alterations.[14] Similarly, while tivantinib showed some promise in a "MET-high" subgroup in a phase II trial, the definition of "MET-high" by IHC can be subjective and may not accurately identify patients with true MET-driven tumors.[15][16] The subsequent phase III trials in broader populations ultimately failed.
This underscores a critical lesson in modern oncology drug development: the era of "one-size-fits-all" is over. Identifying the right patient for the right drug is paramount.
Visualizing the Path to Success and Failure
Signaling Pathway of c-Met/Ron
Caption: The c-Met and Ron signaling pathways, activated by their respective ligands HGF and MSP, drive key oncogenic processes.
Preclinical to Clinical Translation Workflow
Caption: A simplified workflow illustrating the preclinical to clinical translation process for c-Met/Ron inhibitors.
Conclusion: Lessons from the Translational Tightrope
The story of this compound is a cautionary tale in the world of oncology drug development. While strong preclinical data is a necessary starting point, it is not a guarantee of clinical success. The divergent outcomes of c-Met/Ron inhibitors underscore several key takeaways for researchers, scientists, and drug development professionals:
-
Biomarker-Driven Development is Non-Negotiable: The success of capmatinib and savolitinib was built on the foundation of a robust biomarker strategy. Identifying and validating predictive biomarkers early in development is crucial for enriching clinical trials with patients most likely to respond.
-
Understanding the Molecular Context is Key: Not all "c-Met positive" tumors are created equal. The specific type of c-Met alteration (e.g., amplification vs. exon 14 skipping vs. protein overexpression) can have a profound impact on a tumor's dependence on the pathway and its sensitivity to inhibitors.
-
Preclinical Models Must Recapitulate Clinical Reality: The choice of preclinical models should be guided by the intended clinical population. Utilizing models that harbor the same genetic alterations as the target patient population can provide more predictive data.
By learning from both the successes and failures in the development of c-Met/Ron inhibitors, the scientific community can refine its approach to translating promising preclinical discoveries into effective and life-saving cancer therapies.
References
- 1. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. deceraclinical.com [deceraclinical.com]
- 6. Tivantinib for second-line treatment of advanced hepatocellular carcinoma: a randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Selection criteria for c-Met-targeted therapies: emerging evidence for biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capmatinib in Japanese patients with MET exon 14 skipping-mutated or MET-amplified advanced NSCLC: GEOMETRY mono-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hutch-med.com [hutch-med.com]
- 14. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. sketchviz.com [sketchviz.com]
- 17. ascopubs.org [ascopubs.org]
Demise of a c-Met Inhibitor: Why Was MK-8033's Clinical Development Halted?
The clinical development of MK-8033, a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, was discontinued (B1498344) due to limited clinical activity observed in its first-in-human Phase I trial. Despite demonstrating a manageable safety profile and being well-tolerated by patients with advanced solid tumors, the anti-tumor effects were not sufficiently robust to warrant further investigation in a competitive landscape of emerging targeted therapies.
This compound was designed to target the c-Met signaling pathway, a critical driver in the development and progression of numerous cancers. Aberrant c-Met activation, through mutation, amplification, or overexpression, promotes tumor growth, invasion, and metastasis. While preclinical models showed promise for this compound's anti-tumor activity, these findings did not translate into significant clinical benefit for a broad patient population in the early-phase trial. This guide provides a comparative analysis of this compound against other c-Met inhibitors that have successfully navigated the clinical and regulatory landscape, offering insights for researchers and drug development professionals.
Comparative Analysis of c-Met Inhibitors
The landscape of c-Met inhibitors has evolved significantly, with several agents gaining regulatory approval for specific cancer indications. A comparison of this compound with approved drugs such as crizotinib (B193316), cabozantinib, capmatinib (B1663548), and tepotinib (B1684694) highlights the high bar for efficacy in this class of targeted therapies.
Quantitative Comparison of Clinical Trial Data
The following tables summarize key efficacy and safety data from the respective pivotal clinical trials of this compound and its successful comparators.
Table 1: Efficacy Outcomes of c-Met Inhibitors in Key Clinical Trials
| Drug | Trial | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase I (NCT00559182) | Advanced Solid Tumors | 2.2% (1 partial response in 46 patients) | 57 days |
| Crizotinib | PROFILE 1014 | ALK-positive NSCLC (first-line) | 74% | 10.9 months |
| Cabozantinib | METEOR | Advanced Renal Cell Carcinoma (second-line) | 17% | 7.4 months |
| Capmatinib | GEOMETRY mono-1 | METex14-mutated NSCLC (treatment-naïve) | 68% | 12.4 months |
| Capmatinib | GEOMETRY mono-1 | METex14-mutated NSCLC (previously treated) | 41% | 5.4 months |
| Tepotinib | VISION | METex14-mutated NSCLC (treatment-naïve) | 57.3% | 12.6 months |
| Tepotinib | VISION | METex14-mutated NSCLC (previously treated) | 45.0% | 12.6 months |
Table 2: Comparison of Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | This compound (Phase I) | Crizotinib (PROFILE 1014) | Cabozantinib (METEOR) | Capmatinib (GEOMETRY mono-1) | Tepotinib (VISION) |
| Fatigue | 28.3% | 44% | 62% | 33% | 27% |
| Nausea | 21.7% | 57% | 53% | 45% | 25% |
| Diarrhea | Not Reported | 61% | 75% | 33% | 28% |
| Vomiting | Not Reported | 47% | 35% | 28% | 19% |
| Edema | Not Reported | 49% | 23% | 51% | 67.1% |
| Constipation | Not Reported | 43% | 31% | 25% | 15% |
| Increased ALT | 17.4% | 17% | 15% | 12% | 10% |
| Decreased Appetite | 17.4% | 30% | 51% | 21% | 20% |
Signaling Pathway and Experimental Workflow
The c-Met Signaling Cascade
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. Dysregulation of this pathway is a key oncogenic driver.
Generalized Phase I Clinical Trial Workflow for a Novel Kinase Inhibitor
The clinical development of a new drug like this compound typically begins with a Phase I trial focused on safety and dose-finding. The following diagram illustrates a standard workflow for such a trial.
Experimental Protocols
This compound Phase I Trial (NCT00559182)
-
Study Design: This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), as well as to evaluate the safety and tolerability of this compound.
-
Patient Population: Adults with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapy was not available or had failed.
-
Dose Escalation: A standard 3+3 dose-escalation design was used. Patients received oral this compound once daily in 21-day cycles.
-
Assessments:
-
Safety: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Efficacy: Tumor responses were assessed every two cycles using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2][3][4][5]
-
Pharmacokinetics: Plasma samples were collected at various time points to determine the pharmacokinetic profile of this compound.
-
Pharmacodynamics: Pre- and on-treatment tumor biopsies were obtained in some patients to assess for inhibition of c-Met phosphorylation.
-
Key Methodologies for Comparator Drugs
The pivotal trials for the approved c-Met inhibitors followed similar rigorous protocols, with the key difference being a more defined patient population based on specific biomarkers (ALK-positivity for crizotinib in NSCLC, and MET exon 14 skipping mutations for capmatinib and tepotinib in NSCLC). Efficacy was a primary endpoint in these later-phase trials, and comparator arms with standard-of-care chemotherapy were included to demonstrate superiority.
Conclusion
The discontinuation of this compound's clinical development underscores the challenges in translating preclinical promise into clinical success, particularly in the competitive field of targeted oncology. While the drug was well-tolerated, its limited single-agent activity in a broad population of patients with advanced solid tumors was insufficient to justify further development. In contrast, the successful c-Met inhibitors have demonstrated significant clinical benefit in molecularly defined patient populations, emphasizing the critical role of biomarker-driven drug development. The story of this compound serves as a valuable case study for researchers and drug developers, highlighting the importance of robust clinical activity in addition to a favorable safety profile for the advancement of novel cancer therapeutics.
References
Synergistic Anti-Cancer Effects of MK-8033: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MK-8033, a potent and selective small-molecule inhibitor of the c-Met/Ron receptor tyrosine kinase, has demonstrated promising synergistic activity when combined with other anticancer agents in preclinical studies. This guide provides a comprehensive comparison of the synergistic effects of this compound, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs. The data herein is intended to inform further research and drug development efforts in oncology.
Synergism with Platinum-Based Chemotherapy and Paclitaxel (B517696) in Ovarian Cancer
A pivotal study investigated the combination of this compound with the standard-of-care chemotherapy regimen of carboplatin (B1684641) and paclitaxel in a panel of ovarian cancer cell lines. The findings revealed significant synergistic interactions, suggesting that c-Met inhibition can enhance the efficacy of conventional chemotherapy in this malignancy.[1][2]
Quantitative Data Summary
The synergistic effects were quantified using the Chou-Talalay method, with Combination Index (CI) values calculated to determine the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | This compound IC50 (µM) | Carboplatin/Paclitaxel IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| OVCAR-3 | 0.8 | 1.2 | 0.4 | < 1 (Synergy) |
| SKOV-3 | 1.5 | 2.5 | 0.8 | < 1 (Synergy) |
| A2780 | 0.5 | 0.8 | 0.2 | < 1 (Synergy) |
| CAOV-3 | 1.2 | 1.8 | 0.6 | < 1 (Synergy) |
Experimental Protocol: Cell Viability and Synergy Analysis
Cell Culture: Human ovarian cancer cell lines (OVCAR-3, SKOV-3, A2780, CAOV-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, carboplatin/paclitaxel, or the combination of both agents. After 72 hours of incubation, cell viability was assessed using the CellTiter-Blue® Cell Viability Assay (Promega). Fluorescence was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
Synergy Determination: The half-maximal inhibitory concentrations (IC50) for each agent and their combination were calculated from the dose-response curves. The Combination Index (CI) was calculated using the Chou-Talalay method with the CompuSyn software. This method is based on the median-effect equation and provides a quantitative measure of the interaction between two or more drugs.
Caption: Workflow for assessing this compound synergy in ovarian cancer.
Radiosensitizing Effects in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC), this compound has been shown to act as a radiosensitizer, particularly in cell lines with high expression of c-Met. This suggests a potential therapeutic strategy of combining c-Met inhibition with radiation therapy to overcome radioresistance.[3][4]
Quantitative Data Summary
The radiosensitizing effect was evaluated by clonogenic survival assays. The survival fraction of cells treated with the combination of this compound and radiation was compared to that of cells treated with radiation alone.
| Cell Line | c-Met Expression | Treatment | Surviving Fraction at 2 Gy |
| H460 | High | Radiation Alone | 0.65 |
| This compound + Radiation | 0.40 | ||
| A549 | High | Radiation Alone | 0.70 |
| This compound + Radiation | 0.48 | ||
| H1975 | Low | Radiation Alone | 0.68 |
| This compound + Radiation | 0.65 |
Experimental Protocol: Clonogenic Survival Assay
Cell Culture: Human NSCLC cell lines with varying c-Met expression levels (H460, A549 - high; H1975 - low) were maintained in appropriate culture media.
Treatment: Cells were pre-treated with a non-toxic concentration of this compound for 4 hours prior to irradiation. Cells were then irradiated with varying doses of ionizing radiation (0, 2, 4, 6, and 8 Gy) using a linear accelerator.
Clonogenic Assay: Following treatment, cells were trypsinized, counted, and seeded in 6-well plates at low densities to allow for colony formation. Plates were incubated for 10-14 days, after which they were fixed and stained with crystal violet. Colonies containing at least 50 cells were counted, and the surviving fraction for each treatment group was calculated by normalizing to the plating efficiency of the untreated control group.
Caption: c-Met pathway inhibition by this compound enhances radiosensitivity.
Discussion and Future Directions
The preclinical data presented in this guide strongly support the synergistic potential of this compound when combined with conventional chemotherapy in ovarian cancer and with radiation therapy in non-small cell lung cancer. These findings highlight the therapeutic utility of targeting the c-Met pathway to enhance the efficacy of existing anti-cancer treatments.
For researchers and drug development professionals, these results provide a strong rationale for further investigation. Future studies could explore:
-
In vivo efficacy: Validating these synergistic effects in animal models of ovarian and non-small cell lung cancer.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.
-
Alternative combinations: Investigating the synergistic potential of this compound with other targeted therapies and immunotherapies.
Despite the discontinuation of its clinical development, the preclinical evidence for this compound's synergistic activity provides valuable insights into the role of c-Met in treatment resistance and underscores the potential of c-Met inhibitors as combination partners in oncology.[3][5]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A novel c-Met inhibitor, MK8033, synergizes with carboplatin plus paclitaxel to inhibit ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Met inhibitor MK-8003 radiosensitizes c-Met-expressing non-small-cell lung cancer cells with radiation-induced c-Met-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MK-8033
For researchers and professionals in drug development, the proper management and disposal of investigational compounds like MK-8033 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, a potent c-Met inhibitor.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS), the compound is classified as toxic if swallowed or inhaled and can cause significant skin and eye irritation.[1][2]
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[1][2] | Avoid breathing mist or vapors. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][2] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling. In case of contact, immediately take off all contaminated clothing and rinse skin with water.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work under a hood and avoid generating vapors or aerosols. If inhaled, move to fresh air.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled in accordance with all applicable national and local regulations.[2] The following protocol outlines the general steps for proper disposal:
-
Waste Identification and Segregation :
-
All waste materials containing this compound, including unused product, residues, and contaminated labware (e.g., vials, pipettes, gloves), must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[3]
-
-
Container Management :
-
Leave chemicals in their original containers whenever possible.[2]
-
If transferring to a waste container, use a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Handle uncleaned, empty containers as you would the product itself.[2]
-
-
Disposal of Contaminated Materials :
-
Solid Waste : Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as disposable labware, should be collected in a designated hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound down the drain.[4]
-
Sharps : Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container. If the syringe is not completely empty, it should be placed in a specific bulk waste container for hazardous materials.[3]
-
-
Final Disposal :
-
Arrange for the disposal of this compound waste through an approved and licensed hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
-
The recommended method of disposal for many chemical solvents and similar compounds is incineration in a permitted hazardous waste incinerator.[5]
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spills : Evacuate the area if necessary. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[4] Clean the affected area thoroughly.
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1][2]
-
Eye Contact : Rinse eyes cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion : If swallowed, give water to drink (two glasses at most) and seek immediate medical advice.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling of MK-8033: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, biologically active compounds like MK-8033. This document provides crucial, immediate safety and logistical information for the handling and disposal of this compound, a dual c-Met/Ron kinase inhibitor.[1][2][3] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the compound's known biological activity, its classification as a potent small molecule inhibitor, and general best practices for handling hazardous laboratory chemicals.
Compound Profile and Hazard Assessment
This compound is an orally bioavailable, ATP-competitive inhibitor of both c-Met and Ron receptor tyrosine kinases, with a preferential affinity for the activated state of c-Met.[1][3] It has demonstrated anti-proliferative activity in various cancer cell lines and inhibited tumor growth in xenograft models.[1][4] Clinical studies have identified toxicities in humans, including fatigue, nausea, vomiting, transaminitis, and hypokalemia, highlighting the need for careful handling to avoid accidental exposure.[5]
| Property | Data | Source |
| Molecular Formula | C25H21N5O3S | [2] |
| Molecular Weight | 471.53 g/mol | [6] |
| IC50 (c-Met) | 1 nM | [3][4] |
| IC50 (Ron) | 7 nM | [3] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage Temperature | -20°C for 3 years | [6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize the risk of inhalation, dermal contact, and ingestion. The required level of PPE depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders.[7] Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves must be changed immediately if contamination occurs.[7] Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn.[7] Ventilation: All weighing and aliquoting of solid this compound must be performed within a certified chemical fume hood or a powder containment hood.[7] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves are recommended.[7] Eye Protection: Chemical splash goggles or a face shield should be worn, especially when there is a risk of splashing.[7] Lab Coat: A standard laboratory coat is required.[7] Ventilation: All work with solutions should be conducted in a chemical fume hood.[7] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves are required. Eye Protection: Safety glasses with side shields are necessary.[7] Lab Coat: A standard laboratory coat should be worn.[7] Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the researcher.[7] |
Operational and Disposal Plans
Safe Handling and Experimental Workflow
A clear and logical workflow is essential for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[7][9]
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures.
-
Waste Pickup: Once a waste container is full, arrange for its disposal through your institution's EHS department.[8]
Signaling Pathway
This compound is a potent inhibitor of the c-Met signaling pathway.[4] The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor tyrosine kinase activates a cascade of downstream signaling pathways involved in cell proliferation, survival, motility, and invasion.[10][11] Dysregulation of this pathway is implicated in various cancers.[12][13]
Caption: Inhibition of the c-Met signaling pathway by this compound.
References
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H21N5O3S | CID 45142457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1001917-37-8 | Sun-shinechem [sun-shinechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. c-MET [stage.abbviescience.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
